Product packaging for Trielaidin(Cat. No.:CAS No. 537-39-3)

Trielaidin

Katalognummer: B052976
CAS-Nummer: 537-39-3
Molekulargewicht: 885.4 g/mol
InChI-Schlüssel: PHYFQTYBJUILEZ-WUOFIQDXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Trielaidin is a chemically defined triglyceride in which all three hydroxyl groups of the glycerol backbone are esterified with elaidic acid, a trans-isomer of oleic acid. This specific structure makes this compound a critical standard and tool in lipid research for studying the physicochemical and metabolic properties of trans fatty acids. With a high melting point of approximately 42°C, it serves as a stable, crystalline model compound for investigating lipid crystallization behavior, phase transitions, and the structure of solid fat networks. Researchers utilize this compound to explore the impact of trans fats on membrane fluidity, cellular metabolism, and lipid bilayer properties in model systems. Its primary research value lies in its use as an analytical standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the accurate quantification and identification of elaidic acid-containing lipids in complex biological and food samples. Furthermore, this compound is employed in biochemical studies to understand the enzymatic specificity of lipases and desaturases towards trans-fatty acid substrates, providing insights into lipid digestion and biosynthesis pathways. This high-purity compound is essential for advancing our understanding of lipidomics and the biological effects of dietary trans fats.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H104O6 B052976 Trielaidin CAS No. 537-39-3

Eigenschaften

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYFQTYBJUILEZ-WUOFIQDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318457
Record name Trielaidin
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Molecular Weight

885.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-39-3
Record name Trielaidin
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Record name Trielaidin
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Record name Trielaidin
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Record name 1,2,3-propanetriyl tris[(E)-9-octadecenoate]
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Record name GLYCERYL TRIELAIDATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of Trielaidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies related to trielaidin. The information is intended to support research and development activities where this triglyceride is of interest.

Core Molecular Information

This compound is a triglyceride, which is a type of lipid molecule. It is an ester derived from a glycerol (B35011) backbone and three units of elaidic acid, a monounsaturated trans-fatty acid.

  • Molecular Formula : C₅₇H₁₀₄O₆[1][2][3][4][5]

  • Systematic IUPAC Name : 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate

  • Common Synonyms : Glyceryl trielaidate, Trielaidoylglycerol, Glycerol elaidate (B1234055), 1,2,3-Tri(trans-9-octadecenoyl) glycerol

  • CAS Number : 537-39-3

The structure consists of a central glycerol molecule esterified at each of its three hydroxyl groups with a molecule of elaidic acid. The "(E)" or "trans" configuration of the double bond at the 9th carbon position of the fatty acid chains is a defining characteristic of this compound, distinguishing it from its cis-isomer, triolein.

Trielaidin_Structure G Glycerol Backbone E1 Ester Linkage G->E1 E2 Ester Linkage G->E2 E3 Ester Linkage G->E3 F1 Elaidic Acid Chain 1 (C18:1, trans-9) E1->F1 F2 Elaidic Acid Chain 2 (C18:1, trans-9) E2->F2 F3 Elaidic Acid Chain 3 (C18:1, trans-9) E3->F3

Figure 1: Structural components of the this compound molecule.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These values are critical for designing purification strategies, formulation development, and analytical methods.

PropertyValueReference(s)
Molecular Weight 885.4 g/mol
Exact Mass 884.78329103 Da
Appearance White to almost white powder or crystal
Melting Point 41 - 44 °C
Boiling Point 818.7 °C at 760 mmHg
Density ~0.921 g/cm³
Solubility Soluble in chloroform (B151607), ether, carbon tetrachloride; slightly soluble in alcohol.
Storage Temperature ≤ -10 °C

Experimental Protocols

The identification, quantification, and structural elucidation of this compound rely on established analytical techniques in lipid chemistry. Below are detailed methodologies for key experimental approaches.

Synthesis: Esterification of Glycerol

The synthesis of this compound is typically achieved via the esterification of glycerol with elaidic acid.

Esterification_Synthesis Glycerol Glycerol Reaction Esterification (Acid Catalyst, Heat) Glycerol->Reaction ElaidicAcid 3x Elaidic Acid ElaidicAcid->Reaction This compound This compound Reaction->this compound Water 3x Water (H₂O) Reaction->Water

Figure 2: Synthesis of this compound via esterification.

Protocol:

  • Reactant Preparation : A precise molar ratio of glycerol to elaidic acid (typically 1:3.3, with a slight excess of the fatty acid to drive the reaction to completion) is established.

  • Catalyst Addition : An acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.

  • Reaction Conditions : The mixture is heated, often under vacuum and with inert gas (e.g., nitrogen) sparging, to facilitate the removal of water, a byproduct of the reaction. Temperatures are typically maintained in the range of 110-150°C.

  • Monitoring : The reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or by measuring the acid value of the mixture to determine the consumption of free fatty acids.

  • Purification : Upon completion, the crude product is purified. This involves neutralizing the catalyst, washing with brine to remove water-soluble impurities, and drying the organic phase. Final purification is often achieved by column chromatography on silica (B1680970) gel to separate the desired triglyceride from mono- and diglycerides and excess fatty acids.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the separation and quantification of triglycerides. The separation is based on the molecule's partition number (PN), which relates to both the chain length and the degree of unsaturation of the fatty acyl chains.

Protocol:

  • Sample Preparation : A stock solution of the lipid sample containing this compound is prepared in a suitable solvent like dichloromethane (B109758) or chloroform at a concentration of approximately 5-10 mg/mL.

  • Chromatographic System :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient elution is typically employed. A common system involves a binary gradient of acetonitrile (B52724) (Solvent A) and a stronger solvent like acetone (B3395972) or isopropanol (B130326) (Solvent B).

    • Detector : An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferred as triglycerides lack a strong UV chromophore.

  • Gradient Elution Program : An example gradient could be: 0-50 min, 0% to 35% B; 50-70 min, hold at 35% B; 70-145 min, 35% to 80% B. The program must be optimized based on the specific column and solvent system.

  • Injection and Analysis : 5-20 µL of the sample is injected. The column temperature is maintained, for instance, at 30°C.

  • Quantification : Peak areas are integrated and quantified against a calibration curve generated from a pure this compound standard.

Structural Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the fatty acid composition of this compound, the triglyceride is first converted to its fatty acid methyl esters (FAMEs) before analysis.

Protocol:

  • Transesterification : The this compound sample is transesterified to FAMEs. This is achieved by reacting the lipid with methanolic HCl or BF₃-methanol at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours).

  • Extraction : After the reaction, the FAMEs are extracted into an organic solvent like hexane. The organic layer is washed and dried prior to injection.

  • GC-MS System :

    • Column : A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is used to separate FAMEs based on chain length and degree/geometry of unsaturation.

    • Carrier Gas : Helium is used as the carrier gas.

    • Temperature Program : A typical oven program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

  • Analysis : The retention time of the resulting methyl elaidate peak is compared to that of a known standard. The mass spectrum, obtained by electron ionization (EI), will show a characteristic fragmentation pattern for the C18:1 FAME, confirming its identity.

Analytical_Workflow cluster_hplc Quantification & Separation cluster_gcms Structural Confirmation Start Lipid Sample (containing this compound) HPLC_Prep Sample Prep (Dissolve in Solvent) Start->HPLC_Prep GCMS_Prep Transesterification (Convert to FAMEs) Start->GCMS_Prep HPLC_Run RP-HPLC Analysis (C18 Column, ELSD) HPLC_Prep->HPLC_Run HPLC_Data Data Analysis (Quantify vs. Standard) HPLC_Run->HPLC_Data GCMS_Run GC-MS Analysis (Polar Column) GCMS_Prep->GCMS_Run GCMS_Data Data Analysis (Identify Fatty Acids) GCMS_Run->GCMS_Data

Figure 3: General analytical workflow for this compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, providing essential data and methodologies to facilitate further research and development.

References

Trielaidin: A Technical Guide to its Natural Occurrence, Biological Sources, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trielaidin, a triglyceride, is composed of a glycerol (B35011) backbone esterified with three molecules of elaidic acid. Elaidic acid is the principal trans isomer of oleic acid, a monounsaturated omega-9 fatty acid. The presence and concentration of this compound in various sources are of significant interest to researchers in nutrition, food science, and drug development due to the established health implications of trans fatty acids. This technical guide provides a comprehensive overview of the natural occurrence and biological sources of this compound, details on its metabolic fate, and protocols for its extraction and analysis.

Natural Occurrence and Biological Sources

This compound is not synthesized de novo in significant amounts in most organisms. Its presence in nature is primarily a result of industrial food processing and, to a lesser extent, biohydrogenation in ruminant animals.

Industrial Sources

The primary source of this compound is partially hydrogenated vegetable oils.[1][2] This industrial process is designed to convert liquid vegetable oils into semi-solid fats to improve their texture, stability, and shelf life for use in products like margarine, shortening, and commercially baked and fried foods.[2][3] During partial hydrogenation, the chemical structure of unsaturated fatty acids, such as oleic acid, is altered, leading to the formation of trans isomers, predominantly elaidic acid.[1] Consequently, this compound can be found in a wide array of processed foods.

Ruminant-Derived Sources

This compound is also found in small quantities in the milk and meat of ruminant animals such as cows, sheep, and goats. This is a result of bacterial biohydrogenation of unsaturated fatty acids in the rumen. However, the concentration of elaidic acid, and by extension this compound, from ruminant sources is generally much lower than that from industrially hydrogenated oils. For instance, butter contains approximately 3% trans fat by weight.

Quantitative Data on Elaidic Acid Content

While specific quantitative data for this compound is not extensively reported, the concentration of its constituent fatty acid, elaidic acid, provides a strong indication of its potential presence. The following table summarizes the reported concentrations of elaidic acid in various food products.

Food Product CategorySpecific Product ExampleConcentration of Elaidic AcidReference(s)
Dairy Products Cow's Milk~0.1% of total fatty acids
Goat's Milk~0.1% of total fatty acids
Butter~3% of total fat (as trans fat)
Processed Foods MargarineVaries significantly depending on the level of hydrogenation
Fried FoodsVaries depending on the oil used for frying
Baked GoodsVaries depending on the shortening or margarine used
Hydrogenated Oils Partially Hydrogenated Vegetable OilCan be a major component of the fatty acid profile

Biological Significance and Metabolic Pathways

The metabolic fate of this compound is intrinsically linked to the metabolism of elaidic acid. Once ingested, triglycerides are hydrolyzed into free fatty acids and monoglycerides (B3428702) for absorption. Elaidic acid is then available to enter various metabolic pathways.

Triglyceride Biosynthesis

Absorbed elaidic acid can be re-esterified into triglycerides within the enterocytes and subsequently incorporated into chylomicrons for transport in the lymph and blood. In the liver and adipose tissue, elaidic acid can be incorporated into newly synthesized triglycerides for storage or transport in very-low-density lipoproteins (VLDL).

Signaling Pathways Affected by Elaidic Acid

Recent research has elucidated several signaling pathways that are impacted by elaidic acid, which can have significant implications for cellular function and disease pathogenesis.

  • SREBP2-Mediated Cholesterol Synthesis: In cultured liver cells, elaidic acid has been shown to stimulate the cholesterol synthesis pathway by activating the sterol regulatory element-binding protein 2 (SREBP2). This leads to the upregulation of genes involved in cholesterol biosynthesis.

  • ASK1-p38 Mediated Apoptosis: Elaidic acid can enhance apoptosis (programmed cell death) by potentiating the activation of apoptosis signal-regulating kinase 1 (ASK1). This pathway is triggered by extracellular ATP, a damage-associated molecular pattern, and is implicated in inflammatory processes.

Below are diagrams illustrating these pathways.

SREBP2_Pathway This compound This compound (ingested) Elaidic_Acid Elaidic Acid This compound->Elaidic_Acid Hydrolysis SREBP2 SREBP2 Activation Elaidic_Acid->SREBP2 Stimulates Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes (e.g., HMG-CoA Reductase) SREBP2->Cholesterol_Synthesis_Genes Upregulates Cholesterol_Synthesis Increased Cholesterol Synthesis Cholesterol_Synthesis_Genes->Cholesterol_Synthesis Leads to

Caption: SREBP2-Mediated Cholesterol Synthesis Pathway influenced by Elaidic Acid.

ASK1_Pathway cluster_cell Cell Elaidic_Acid Elaidic Acid ASK1 ASK1 Elaidic_Acid->ASK1 Potentiates Activation Extracellular_ATP Extracellular ATP (Damage Signal) Extracellular_ATP->ASK1 Activates p38 p38 MAPK ASK1->p38 Phosphorylates Apoptosis Apoptosis p38->Apoptosis Induces

Caption: ASK1-p38 Mediated Apoptosis Pathway enhanced by Elaidic Acid.

Experimental Protocols

The analysis of this compound in biological and food matrices typically involves lipid extraction, followed by chromatographic separation and detection.

Lipid Extraction

A common and effective method for total lipid extraction is a modified Folch or Bligh-Dyer method.

Protocol: Lipid Extraction

  • Homogenization: Homogenize the sample (e.g., 1 g of tissue or food) in a chloroform (B151607):methanol (2:1, v/v) solution. For a 1 g sample, use 20 mL of the solvent mixture.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of solvent) to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of Lipid Layer: Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette. Avoid disturbing the upper aqueous layer and the protein interface.

  • Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane (B92381) or isooctane) for subsequent analysis.

Quantification by Gas Chromatography (GC)

Gas chromatography is a robust method for the quantification of fatty acids derived from this compound. This requires a transesterification step to convert the triglycerides into fatty acid methyl esters (FAMEs).

Protocol: Transesterification to FAMEs

  • Reaction Mixture: To the dried lipid extract (e.g., 10-20 mg), add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

  • Incubation: Incubate the mixture at 50°C for 10 minutes with occasional vortexing.

  • Neutralization and Extraction: After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.

  • Collection of FAMEs: Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a known volume of hexane for GC analysis.

Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., SP-2560 or CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injection: Inject 1 µL of the FAMEs solution.

  • Quantification: Identify the elaidic acid methyl ester peak based on its retention time compared to a known standard. Quantify the amount by comparing the peak area to that of an internal standard (e.g., methyl heptadecanoate) and a calibration curve. The amount of this compound can be estimated from the quantified elaidic acid.

Analysis of Intact Triglycerides by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to analyze intact triglycerides, providing information on the complete this compound molecule.

Protocol: HPLC Analysis of this compound

  • Instrumentation: Use an HPLC system with a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a suitable detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly used. For example, a linear gradient from 60% isopropanol in acetonitrile to 80% isopropanol over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL of the reconstituted lipid extract.

  • Quantification: Identify the this compound peak by comparing its retention time with a pure standard. Quantification is achieved by creating a calibration curve with known concentrations of a this compound standard.

Below is a workflow diagram for the analysis of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_gc GC Analysis cluster_hplc HPLC Analysis Sample Biological or Food Sample Lipid_Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Lipid_Extraction Total_Lipid_Extract Total Lipid Extract Lipid_Extraction->Total_Lipid_Extract Transesterification Transesterification (to FAMEs) Total_Lipid_Extract->Transesterification HPLC HPLC Analysis (Intact Triglyceride) Total_Lipid_Extract->HPLC GC_FID GC-FID Analysis Transesterification->GC_FID Elaidic_Acid_Quantification Quantification of Elaidic Acid GC_FID->Elaidic_Acid_Quantification Trielaidin_Quantification Quantification of This compound HPLC->Trielaidin_Quantification

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound, as a triglyceride of elaidic acid, is primarily found in industrially produced partially hydrogenated oils and to a lesser extent in ruminant-derived products. Its presence in the food supply is a significant concern due to the adverse health effects associated with trans fatty acids. The analytical methods detailed in this guide provide robust and reliable means for the extraction, identification, and quantification of this compound and its constituent fatty acid. Understanding the biological pathways affected by elaidic acid is crucial for elucidating the mechanisms behind trans fat-related diseases and for the development of potential therapeutic interventions. This technical guide serves as a valuable resource for researchers and professionals working in the fields of lipid analysis, nutrition, and drug development.

References

Trielaidin: Unveiling its Potential as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today explores the burgeoning potential of trielaidin, a triglyceride, as a valuable biomarker in the diagnosis and monitoring of various diseases. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on this compound's association with disease, details analytical methodologies for its quantification, and visualizes its role within metabolic pathways.

The Emerging Role of this compound in Disease Diagnosis

This compound, a triglyceride composed of three elaidic acid molecules, is gaining attention within the scientific community for its potential as a specific and sensitive biomarker. Altered levels of this compound in circulation have been linked to several pathological conditions, including metabolic disorders and cardiovascular disease. This guide provides a thorough examination of the existing literature, presenting a case for the inclusion of this compound in biomarker panels for these conditions.

While specific quantitative data for this compound in various disease states is still emerging, the broader class of triglycerides, to which this compound belongs, has been extensively studied. Elevated triglyceride levels are a well-established risk factor for cardiovascular disease and are a key component in the diagnosis of metabolic syndrome. This guide summarizes the established links between general triglyceride levels and disease, providing a foundation for the specific investigation of this compound.

Quantitative Data Summary

Although direct quantitative data for this compound in patient versus healthy control populations is not yet widely available in published literature, the following table summarizes the well-established associations of total triglycerides with various diseases, offering a proxy for the potential diagnostic utility of specific triglyceride species like this compound.

Disease StatePatient PopulationAnalyteMean Concentration (Patient)Mean Concentration (Healthy Control)Fold Changep-valueReference
Breast Cancer Early Stage Breast Cancer Patients (n=249)Triglycerides148.20 ± 94.95 mg/dL106.21 ± 55.52 mg/dL1.40< 0.001[1][2][3]
Metabolic Syndrome Children and Adolescents with Type 1 Diabetes and MetSTriglycerides≥ 90th percentile< 90th percentile--[4]
Non-Alcoholic Fatty Liver Disease (NAFLD) NAFLD Patients (n=300)-----[5]
Grade I NAFLDTriglyceridesRaised in 67.14% of cases--0.05
Grade II NAFLDTriglyceridesRaised in 67.14% of cases--0.05
Grade III NAFLDTriglyceridesRaised in 67.14% of cases--0.05

Detailed Experimental Protocols

Accurate and reproducible quantification of this compound is paramount for its validation as a clinical biomarker. This guide provides detailed experimental protocols for the analysis of triglycerides, including this compound, from biological samples using state-of-the-art analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Triglyceride Analysis

This protocol outlines the steps for the extraction and derivatization of triglycerides from serum or plasma for subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

  • Pipette 100 µL of serum or plasma into a microcentrifuge tube.

  • Add an internal standard solution (e.g., a deuterated triglyceride) to each sample for accurate quantification.

  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., a mixture of methanol (B129727) and methyl-tert-butyl ether) to isolate the lipid fraction.

  • Centrifuge the mixture to separate the layers and carefully collect the organic (lipid-containing) layer.

  • Dry the extracted lipid fraction under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization:

  • To the dried lipid extract, add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to convert the triglycerides into their more volatile trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature gradient is used to separate the different triglyceride species based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization is typically used.

    • Acquisition Mode: The mass spectrometer can be operated in either full scan mode to identify all components or in selected ion monitoring (SIM) mode for targeted quantification of specific triglycerides like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Triglyceride Analysis

This protocol provides a workflow for the quantitative analysis of triglycerides in human plasma or serum using LC-MS/MS.

1. Sample Preparation:

  • Protein Precipitation: Precipitate proteins in the plasma or serum sample by adding a cold organic solvent like acetonitrile.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as methyl-tert-butyl ether (MTBE) and methanol to isolate the lipid fraction.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled triglyceride) before extraction to correct for matrix effects and variations in extraction efficiency.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used for the separation of triglycerides.

    • Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., acetonitrile, isopropanol) and an aqueous solution containing a modifier (e.g., ammonium (B1175870) formate) is employed to separate the triglycerides based on their hydrophobicity.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for triglyceride analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis. This involves selecting the precursor ion of the target triglyceride (e.g., the [M+NH4]+ adduct of this compound) and monitoring specific product ions generated after fragmentation.

Visualizing the Metabolic Context of this compound

To understand the potential role of this compound as a biomarker, it is crucial to visualize its position within the broader landscape of lipid metabolism. The following diagrams, generated using the DOT language, illustrate the glycerolipid metabolism pathway and a general workflow for biomarker discovery.

Glycerolipid_Metabolism G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA GPAT PA Phosphatidic Acid LPA->PA Acyl-CoA AGPAT DAG Diacylglycerol PA->DAG PAP PL Phospholipids PA->PL CTP TAG Triacylglycerol (e.g., this compound) DAG->TAG Acyl-CoA DGAT DAG->PL CDP-Choline/ Ethanolamine

Glycerolipid synthesis pathway showing the formation of triacylglycerols like this compound.

Biomarker_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Sample_Collection Sample Collection (Patient vs. Healthy Control) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Untargeted_Lipidomics Untargeted Lipidomics (LC-MS or GC-MS) Lipid_Extraction->Untargeted_Lipidomics Data_Analysis Data Analysis & Candidate Identification Untargeted_Lipidomics->Data_Analysis Targeted_Method Targeted Method Development (e.g., for this compound) Data_Analysis->Targeted_Method Candidate Biomarker (this compound) Large_Cohort Analysis of Large Patient Cohort Targeted_Method->Large_Cohort Statistical_Validation Statistical Validation (Sensitivity, Specificity) Large_Cohort->Statistical_Validation Clinical_Utility Assessment of Clinical Utility Statistical_Validation->Clinical_Utility

A generalized workflow for the discovery and validation of lipid biomarkers such as this compound.

The Path Forward

While the direct clinical application of this compound as a standalone biomarker is still under investigation, the evidence presented in this guide strongly suggests its potential. Further large-scale clinical studies are warranted to establish definitive concentration ranges in healthy and diseased populations and to validate its diagnostic and prognostic utility. The detailed methodologies and pathway visualizations provided herein serve as a critical resource for researchers embarking on this important area of investigation.

References

An In-depth Technical Guide on the Stability and Degradation Profile of Trielaidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trielaidin, a triglyceride of elaidic acid, is a trans fatty acid-containing lipid that finds application in various sectors, including the food and cosmetic industries as an emulsifier and stabilizer. Its stability and degradation profile are of paramount importance for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability and degradation of this compound, detailing its intrinsic chemical properties and susceptibility to various environmental factors. The document outlines the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and discusses the analytical methodologies for monitoring its stability. Furthermore, it delves into the biological implications of its degradation product, elaidic acid, by mapping its known interactions with cellular signaling pathways. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation science.

Chemical and Physical Properties of this compound

This compound is the triglyceride formed from the esterification of glycerol (B35011) with three units of elaidic acid, the trans isomer of oleic acid. Its stability is intrinsically linked to its chemical structure.

PropertyValue
Synonyms Glyceryl trielaidate, 1,2,3-Tri(trans-9-octadecenoyl)glycerol
Molecular Formula C₅₇H₁₀₄O₆
Molecular Weight 885.43 g/mol
CAS Number 537-39-3
Appearance White to off-white crystalline powder
Melting Point 41-44 °C

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. As a triglyceride containing unsaturated fatty acids, it is susceptible to hydrolysis and oxidation.

Thermal Stability
Hydrolytic Stability

This compound, being an ester, is susceptible to hydrolysis, which involves the cleavage of the ester bonds to yield glycerol and elaidic acid. This reaction can be catalyzed by acids, bases, or enzymes (lipases). The rate of hydrolysis is dependent on pH and temperature. The hydrolysis of fatty acid esters in subcritical water has been shown to follow first-order kinetics.[1]

General Hydrolysis Reaction:

This compound This compound Glycerol Glycerol This compound->Glycerol + H⁺/OH⁻ or Lipase ElaidicAcid 3 Elaidic Acid This compound->ElaidicAcid Water 3 H₂O Water->Glycerol Water->ElaidicAcid

Caption: Hydrolysis of this compound.

Oxidative Stability

The presence of a double bond in the elaidic acid moieties makes this compound susceptible to oxidation. The oxidation of lipids is a complex process involving a free radical chain reaction that leads to the formation of primary oxidation products like hydroperoxides, which then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and short-chain fatty acids.[2][3] This process can be initiated by heat, light, or the presence of metal ions.

Photostability

Exposure to light, particularly UV radiation, can promote the degradation of triglycerides. Photo-oxidation involves the generation of free radicals, leading to the same degradation products as autoxidation. The process includes hydrogen abstraction, formation of hydroperoxides and peroxyl radicals, and subsequent formation of secondary oxidation products.[4][5]

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation.

Hydrolysis

As previously mentioned, hydrolysis breaks down this compound into its constituent parts: glycerol and three molecules of elaidic acid. This is a critical degradation pathway in aqueous environments and can be accelerated by enzymatic activity in biological systems.

Oxidation

Oxidation at the C9 double bond of the elaidic acid chains is a major degradation pathway. This free-radical mediated process leads to a cascade of reactions.

This compound This compound Radical Lipid Radical (L•) This compound->Radical Hydrogen Abstraction Initiation Initiation (Heat, Light, Metal Ions) Initiation->Radical PeroxylRadical Peroxyl Radical (LOO•) Radical->PeroxylRadical Oxygen O₂ Oxygen->PeroxylRadical PeroxylRadical->Radical Propagation Hydroperoxide Hydroperoxide (LOOH) PeroxylRadical->Hydroperoxide LipidMolecule Lipid Molecule (LH) LipidMolecule->Hydroperoxide DegradationProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->DegradationProducts Decomposition

Caption: General Lipid Oxidation Pathway.

Experimental Protocols for Stability and Degradation Studies

Forced Degradation Study Protocol

A forced degradation study for this compound would involve subjecting it to various stress conditions to identify potential degradation products and pathways.

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M - 1 M HCl at elevated temperature (e.g., 60-80 °C)
Base Hydrolysis 0.1 M - 1 M NaOH at room or elevated temperature
Oxidation 3-30% H₂O₂ at room temperature
Thermal Degradation Dry heat at temperatures above the melting point (e.g., 60-100 °C)
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter

Experimental Workflow:

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analytical Testing (HPLC, GC-MS, etc.) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis TrielaidinSample This compound Sample TrielaidinSample->Acid TrielaidinSample->Base TrielaidinSample->Oxidation TrielaidinSample->Thermal TrielaidinSample->Photo Data Data Analysis Analysis->Data Profile Degradation Profile & Stability Assessment Data->Profile

Caption: Forced Degradation Workflow.

Analytical Methodologies

A combination of analytical techniques is necessary to separate, identify, and quantify this compound and its degradation products.

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Separation and quantification of this compound and non-volatile degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile degradation products and fatty acid methyl esters after derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of degradation products.
Fourier-Transform Infrared Spectroscopy (FTIR) Monitoring changes in functional groups, such as the formation of hydroperoxides and carbonyls.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown degradation products.

Drug-Excipient Compatibility

The stability of this compound in a formulation can be affected by its interaction with excipients. Potential incompatibilities should be assessed during pre-formulation studies. For instance, excipients with residual acidity or basicity could catalyze hydrolysis, while those containing trace metals could promote oxidation.

Biological Fate and Signaling Pathways of Elaidic Acid

The primary degradation product of this compound through hydrolysis is elaidic acid. The biological activities of trans fatty acids like elaidic acid are a significant area of research.

Metabolism

In biological systems, this compound is hydrolyzed by lipases to release glycerol and elaidic acid. The subsequent metabolism of elaidic acid via β-oxidation can be incomplete, leading to the accumulation of metabolites like 5-trans-tetradecenoyl-CoA.

Cellular Signaling Pathways

Elaidic acid has been shown to modulate several cellular signaling pathways, often promoting pro-inflammatory and pro-apoptotic responses.

  • ASK1-p38 MAPK Pathway: Elaidic acid can enhance the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), leading to the downstream activation of p38 Mitogen-Activated Protein Kinase (MAPK). This pathway is involved in cellular responses to stress and can lead to inflammation and apoptosis.

EA Elaidic Acid ASK1 ASK1 EA->ASK1 Potentiates Activation ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 ROS ROS P2X7->ROS ROS->ASK1 p38 p38 MAPK ASK1->p38 Apoptosis Apoptosis p38->Apoptosis

Caption: Elaidic Acid and ASK1-p38 Pathway.

  • GPR40 and GPR120 Signaling: Elaidic acid can act as a ligand for G-protein coupled receptors GPR40 and GPR120. This interaction can trigger downstream signaling cascades, including the transactivation of the Epidermal Growth Factor Receptor (EGFR), which has been implicated in promoting cancer cell stemness and metastasis.

EA Elaidic Acid GPR40 GPR40 EA->GPR40 GPR120 GPR120 EA->GPR120 cSRC c-SRC GPR40->cSRC GPR120->cSRC EGFR EGFR cSRC->EGFR Transactivation Downstream Downstream Signaling (e.g., Upregulation of NS, Snail) EGFR->Downstream

Caption: Elaidic Acid and GPR40/120 Signaling.

  • IL-1R Signaling and Cellular Senescence: Elaidic acid can integrate into lipid rafts in the cell membrane, promoting the enrichment of the Interleukin-1 Receptor (IL-1R). This sensitizes the receptor and amplifies pro-inflammatory signaling through the TAK1-NF-κB axis, which can drive cellular senescence and the senescence-associated secretory phenotype (SASP).

EA Elaidic Acid LipidRaft Lipid Raft Integration EA->LipidRaft IL1R IL-1R Enrichment & Sensitization LipidRaft->IL1R TAK1 TAK1 IL1R->TAK1 NFkB NF-κB TAK1->NFkB SASP Cellular Senescence & SASP NFkB->SASP

Caption: Elaidic Acid and IL-1R Signaling.

Conclusion

This compound, while utilized for its physical properties in various formulations, possesses a chemical structure that is susceptible to degradation through hydrolysis, oxidation, and photodegradation. A thorough understanding of these degradation pathways and the factors that influence them is crucial for ensuring the stability and safety of products containing this ingredient. The primary degradation product, elaidic acid, has been shown to exert significant biological effects by modulating key cellular signaling pathways involved in inflammation, apoptosis, and cellular senescence. This underscores the importance of controlling the stability of this compound in formulations intended for human use. Further research is warranted to obtain specific quantitative stability data for this compound under various stress conditions to better predict its shelf-life and ensure the development of robust and safe products.

References

A Technical Guide to the Crystalline Structure and Polymorphism of Trielaidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure and polymorphic behavior of trielaidin[1][2][3]. This compound, a triglyceride composed of three trans-unsaturated elaidic acid chains, is a significant component in many refined fats and oils[1][2]. Understanding its polymorphism—the ability to exist in multiple distinct crystal forms—is critical for controlling the physical properties, stability, and functionality of products in the food, pharmaceutical, and materials science industries. This document details the known polymorphic forms, their thermal behavior, the crystal structure of the most stable form, and the experimental protocols used for their characterization.

Polymorphism of this compound

The complex thermal behavior of fats is largely due to the polymorphism of their constituent triglycerides. This compound is known to exhibit monotropic polymorphism, meaning that less stable forms will irreversibly transform into more stable ones upon heating. Three primary polymorphic forms have been identified: sub-α, α, and β.. The β-form is the most stable crystalline state.

The transformation between these forms follows a well-defined pathway upon heating after an initial quenching from the melt.. The sub-α form is observed at the lowest temperatures, which then transforms into the α-form, and finally recrystallizes into the most stable β-form before melting.

G Melt Melt SubAlpha Sub-α Form Melt->SubAlpha Quench to 233 K Alpha α Form SubAlpha->Alpha Heating (233-243 K) Beta β Form (Stable) Alpha->Beta Heating (243-287 K)

Caption: Polymorphic transformation pathway of this compound upon heating.

The thermal properties and stability ranges of these polymorphs are summarized in the table below.

Table 1: Polymorphic Forms and Thermal Properties of this compound
Polymorph Observed Temperature Range (K)
Sub-α233 to 243
α243 to 287
β289 to 314 (Melting)

Note: The melting point of the metastable α-phase has also been estimated as 288 K.

Crystalline Structure of the β-Polymorph

The β-form is the most thermodynamically stable polymorph of this compound.. Its three-dimensional structure has been solved at a molecular level using single-crystal X-ray diffraction, providing crucial insights into its packing and conformation..

The analysis revealed that the β-form of this compound adopts a chair conformation. The hydrocarbon chains are in an all-trans geometry, similar to saturated fatty acid chains, except for the region around the trans double bond, which exhibits a 'skew-trans-skew' configuration. This specific conformation influences the overall packing of the molecules in the crystal lattice.

Table 2: Crystallographic Data for β-Trielaidin (at 173 K)
Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 8.528
b (Å) 10.370
c (Å) 28.534
α (°) 90.72
β (°) 93.30
γ (°) 114.28
**Volume (ų) **2275.9
Z 2
Data sourced from the Cambridge Crystallographic Data Centre, referencing the study by Culot et al. (2000).

Experimental Methodologies

The characterization of this compound's polymorphism relies on a combination of thermo-analytical and structural analysis techniques. The general workflow involves preparing different polymorphic forms through controlled thermal treatment or crystallization, followed by analysis using methods such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Vibrational Spectroscopy.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Data Interpretation prep1 Melt & Quench (for metastable forms) dsc DSC prep1->dsc xrd XRD (Powder & Single-Crystal) prep1->xrd vs Vibrational Spectroscopy (FT-IR, Raman) prep1->vs prep2 Solvent Crystallization (for stable β-form) prep2->xrd prep2->vs interp1 Identify Polymorphs & Transitions dsc->interp1 interp2 Determine Thermal Properties dsc->interp2 xrd->interp1 interp3 Solve Crystal Structure xrd->interp3 vs->interp1

Caption: General experimental workflow for polymorphic characterization.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to study the thermal transitions of this compound, including melting, recrystallization, and solid-solid transformations..

Experimental Protocol:

  • Sample Preparation: A small amount of this compound (e.g., 2-3 mg) is weighed and encapsulated in an aluminum crucible.

  • Thermal Program for Polymorphic Evolution: To observe the full range of polymorphs, a dynamic process is employed:

    • The sample is first melted by heating it to approximately 20 K above its final melting point.

    • It is then rapidly cooled (quenched) to a low temperature, such as 233 K, to induce crystallization into a metastable form.

    • Finally, the sample is heated at a constant rate (e.g., 5 K/min or 10 K/min) to record the thermal events (recrystallization and melting) as it transforms through the polymorphic series.

  • Data Analysis: The resulting DSC curve shows endothermic peaks for melting events and exothermic peaks for recrystallization, allowing for the determination of transition temperatures and enthalpies.

Table 3: Thermal Transition Data from DSC
Transition Enthalpy of Melting (J/g)
Recrystallization from α to β form143
Note: This enthalpy value was noted as potentially incomplete, suggesting the transition from the α to β phase was not fully completed during the experiment.
X-Ray Diffraction (XRD)

XRD is essential for identifying different crystal forms, as each polymorph produces a unique diffraction pattern. Single-crystal XRD is the definitive method for determining the precise atomic arrangement within a crystal..

Experimental Protocol (for β-Form Single-Crystal Structure Determination):

  • Crystal Growth: Single crystals of the stable β-form are obtained, for example, through solvent crystallization.

  • Data Collection: To minimize thermal vibrations of the atoms and obtain higher quality data, the X-ray diffraction data is collected at a very low temperature (e.g., 173 K).

  • Structure Solution: The collected diffraction data is then used to solve the crystal structure using direct methods, which are computational techniques to determine the phases of the diffraction pattern.

  • Powder XRD: For routine identification of polymorphs, powder XRD is used. The sample is exposed to X-rays, and the resulting diffraction pattern, particularly the "short spacings," serves as a fingerprint for each crystalline form..

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods for distinguishing between polymorphs.. Different crystal packing arrangements in polymorphs lead to subtle changes in the vibrational modes of the molecule's functional groups, resulting in a unique spectral fingerprint for each form.

General Experimental Protocol:

  • Sample Preparation: A small amount of the solid this compound sample is placed directly in the path of the instrument's light source (infrared beam for FT-IR, laser for Raman).

  • Data Acquisition:

    • FT-IR: An infrared spectrum is recorded, typically in the mid-IR range (4000–400 cm⁻¹), where fundamental molecular vibrations occur. The absorption of IR radiation at specific frequencies corresponds to the vibrational energies of the molecule's bonds.

    • Raman: A Raman spectrum is obtained by analyzing the light inelastically scattered from the sample. The shifts in frequency between the incident and scattered light provide information about the vibrational modes.

  • Data Analysis: The spectra of different samples are compared. Differences in peak positions, shapes, and intensities in regions corresponding to C=O stretching, C-H bending, or other characteristic vibrations can be used to differentiate between the sub-α, α, and β polymorphs.

References

Methodological & Application

Application Note: Quantitative Analysis of Trielaidin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trielaidin, a triacylglycerol (TAG) composed of three elaidic acid molecules, is a significant component of certain fats and oils. As a trans-fatty acid-containing triglyceride, its accurate quantification in biological matrices is crucial for nutritional, metabolic, and toxicological research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for the bioanalysis of lipids.[1] This application note presents a robust and high-throughput LC-MS/MS method for the quantitative determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a rapid chromatographic separation, followed by detection using multiple reaction monitoring (MRM).

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the efficient extraction of this compound from human plasma while removing interfering proteins.

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples and reagents to thaw to room temperature.

  • Add 50 µL of plasma sample, calibration standard, or QC sample to the appropriately labeled tube.

  • To each tube, add 200 µL of ice-cold isopropanol (B130326) containing the internal standard (e.g., d5-Tripalmitin). The use of a stable isotope-labeled internal standard is preferred to correct for matrix effects and variations during sample processing.[2]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • The samples are now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC)

A reversed-phase liquid chromatography (RPLC) method is employed for the separation of this compound from other plasma components. RPLC is a widely used and effective method for the analysis of complex lipid mixtures.[4]

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium (B1175870) Formate in Water:Acetonitrile (50:50, v/v)

  • Mobile Phase B: 10 mM Ammonium Formate in Isopropanol:Acetonitrile (90:10, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    1.0 30
    5.0 98
    7.0 98
    7.1 30

    | 9.0 | 30 |

Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer is used for detection, operating in positive electrospray ionization (ESI+) mode. The quantification is performed using time-segmented Multiple Reaction Monitoring (MRM). For triglycerides, monitoring the ammonium adduct as the precursor ion and the subsequent neutral loss of a fatty acid upon collision-induced dissociation (CID) is a common and specific approach.[5]

  • Mass Spectrometer: Triple Quadrupole MS

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    This compound (Quantifier) 902.8 620.3 100 35
    This compound (Qualifier) 902.8 339.3 100 30

    | Internal Standard (d5-Tripalmitin) | 829.8 | 572.5 | 100 | 35 |

Note: The primary quantifier transition for this compound ([M+NH₄]⁺) corresponds to the neutral loss of one elaidic acid molecule (C₁₈H₃₄O₂). The qualifier transition corresponds to the protonated diacylglycerol fragment. Collision energies should be optimized for the specific instrument used.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 150 L/hr

Data Presentation

The performance of the LC-MS/MS method should be validated according to regulatory guidelines. The following tables summarize the key instrumental parameters and typical method performance characteristics for the quantitative analysis of this compound.

Table 1: Summary of LC-MS/MS Method Parameters

Parameter Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phases A: 10 mM NH₄HCO₂ in H₂O:ACN (50:50) B: 10 mM NH₄HCO₂ in IPA:ACN (90:10)
Flow Rate 0.4 mL/min
Run Time 9.0 minutes
Ionization Mode ESI Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (this compound) m/z 902.8 ([M+NH₄]⁺)

| Product Ion (this compound) | m/z 620.3 (Quantifier) |

Table 2: Representative Method Validation Summary These values represent typical performance for quantitative lipid analysis and should be established for each specific laboratory validation.

Validation Parameter Result
Linearity Range 10 ng/mL - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85% - 115%

| Matrix Effect | Minimal, compensated by internal standard |

Workflow Visualization

The following diagram illustrates the complete workflow for the quantitative analysis of this compound from plasma samples.

Trielaidin_Analysis_Workflow Figure 1. Experimental workflow for the quantitative analysis of this compound. cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing SampleCollection 1. Plasma Sample Collection/Receipt SampleSpiking 2. Spike with Internal Standard SampleCollection->SampleSpiking ProteinPrecip 3. Protein Precipitation (Isopropanol) SampleSpiking->ProteinPrecip Centrifugation 4. Centrifugation ProteinPrecip->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer LC_Separation 6. UHPLC Separation (C18 Column) SupernatantTransfer->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration 8. Peak Integration MS_Detection->Integration Quantification 9. Quantification (Calibration Curve) Integration->Quantification Report 10. Data Reporting Quantification->Report

Figure 1. Experimental workflow for the quantitative analysis of this compound.

References

Application Note: Analysis of Trielaidin using Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of trielaidin, a triglyceride, using Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS). This compound, as a non-polar lipid, is well-suited for APCI, which provides reliable ionization and characteristic fragmentation patterns crucial for its identification and quantification. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes expected mass spectrometry data and performance characteristics.

Introduction

Triacylglycerols (TAGs) are the primary components of fats and oils and serve as a major energy storage form in biological systems. The analysis of specific TAGs, such as this compound (glyceryl trielaidate), is essential in various fields including nutrition, lipidomics, and drug development. This compound is the triglyceride of elaidic acid, the trans isomer of oleic acid. Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization technique for the analysis of non-polar to medium-polarity compounds that are not readily ionized by electrospray ionization (ESI).[1] APCI generates gas-phase ions from the analyte, typically resulting in a protonated molecule [M+H]⁺ and characteristic fragment ions, which are invaluable for structural elucidation.[1] This note presents a detailed methodology for the analysis of this compound by LC-APCI-MS.

Experimental Protocols

Sample Preparation

A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in an appropriate solvent.

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.

    • Perform serial dilutions of the stock solution with isopropanol (B130326) (IPA) to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

    • For analysis of this compound in a biological matrix, a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed.

Liquid Chromatography (LC) Conditions

A reversed-phase HPLC method is employed for the separation of this compound.

ParameterValue
HPLC System Agilent 1100 Series or equivalent
Column Hypersil MOS (C8), 200 mm × 2.1 mm, 5 µm
Mobile Phase A 60:40 Water:Isopropanol + 25 mM Ammonium Formate
Mobile Phase B 10:10:80 Water:Isopropanol:n-Butanol + 25 mM Ammonium Formate
Gradient Start with a suitable percentage of B, ramp up to elute this compound, followed by a re-equilibration step.
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
APCI-Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive ion mode to detect the protonated this compound molecule and its fragments.

ParameterValue
Mass Spectrometer Triple Quadrupole or Ion Trap with APCI source
Ionization Mode Positive
Nebulizer Pressure 40 psi
Vaporizer Temperature 400 °C
Drying Gas Flow 5 L/min
Drying Gas Temperature 350 °C
Capillary Voltage 3500 V
Corona Current 4 µA
Scan Range m/z 150-1000

Data Presentation

APCI-MS Fragmentation of this compound

In positive ion APCI-MS, this compound (C₅₇H₁₀₄O₆, Molar Mass: 885.48 g/mol ) primarily forms a protonated molecule [M+H]⁺. A characteristic and often abundant fragment ion is observed, corresponding to the neutral loss of one of the elaidic acid chains, resulting in a diacylglycerol-like fragment [M+H-RCOOH]⁺.[1]

Ion DescriptionChemical Formula of IonCalculated m/z
Protonated Molecule[C₅₇H₁₀₅O₆]⁺885.8
Diacylglycerol Fragment[C₃₉H₇₃O₄]⁺603.5
Quantitative Performance

The method should be validated for its quantitative performance. The following table summarizes the expected performance characteristics.

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD) on-column24 pg
Limit of Quantitation (LOQ)To be determined experimentally
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-APCI-MS Analysis cluster_data Data Processing prep1 This compound Standard Weighing prep2 Dissolution in Chloroform (1 mg/mL) prep1->prep2 prep3 Serial Dilution with Isopropanol prep2->prep3 lc HPLC Separation (C8 Column) prep3->lc apci APCI Ionization (+ve mode) lc->apci ms Mass Spectrometry Detection apci->ms qual Qualitative Analysis (Fragmentation Pattern) ms->qual quant Quantitative Analysis (Calibration Curve) ms->quant

Caption: Experimental workflow for the analysis of this compound.

Metabolic Fate of Dietary Triacylglycerols

G cluster_digestion Digestion & Absorption cluster_transport Transport & Metabolism TG Dietary Triacylglycerols (e.g., this compound) Lipase Pancreatic Lipase TG->Lipase MG_FA Monoacylglycerols & Free Fatty Acids Lipase->MG_FA Intestine Intestinal Mucosa MG_FA->Intestine Chylomicrons Chylomicrons Intestine->Chylomicrons Re-esterification Blood Bloodstream Chylomicrons->Blood LPL Lipoprotein Lipase Blood->LPL Adipose Adipose Tissue (Storage) LPL->Adipose Fatty Acids Muscle Muscle (Energy) LPL->Muscle Fatty Acids Glycerol Glycerol LPL->Glycerol Liver Liver Glycerol->Liver Glycolysis Glycolysis / Gluconeogenesis Liver->Glycolysis

References

Application Notes and Protocols for Electrospray Ionization (ESI) Mass Spectrometry of Trielaidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trielaidin, a triglyceride composed of three elaidic acid units esterified to a glycerol (B35011) backbone, is a significant component in various natural and processed fats and oils. Its analysis is crucial in food science, nutrition, and metabolic research. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the characterization of triglycerides like this compound. ESI is a soft ionization technique that allows for the analysis of large, non-volatile molecules with minimal fragmentation, providing valuable information on molecular weight and structure. This document provides detailed application notes and protocols for the successful ESI-MS analysis of this compound.

While triglycerides such as this compound are primarily involved in energy storage, their metabolic breakdown releases fatty acids and glycerol, which are key players in various cellular processes. Understanding the metabolic fate of this compound is essential in the context of lipid metabolism and its impact on health.

Quantitative Data Presentation

The analysis of this compound by ESI-MS typically involves the formation of protonated molecules ([M+H]⁺) or, more commonly, adducts with cations such as ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺). The formation of these adducts is often necessary for the efficient ionization of neutral lipid molecules like triglycerides.[1] Tandem mass spectrometry (MS/MS) of these precursor ions predominantly yields fragment ions resulting from the neutral loss of one of the elaidic acid chains.

Chemical Information for this compound:

  • Molecular Formula: C₅₇H₁₀₄O₆

  • Exact Mass: 884.7833 Da

  • Molecular Weight of Elaidic Acid (C₁₈H₃₄O₂): 282.468 Da

Below are the calculated monoisotopic m/z values for the expected ions of this compound in ESI-MS and MS/MS analysis.

Table 1: Theoretical m/z Values of this compound Precursor Ions in ESI-MS

Ion TypeChemical FormulaCalculated m/z
[M+H]⁺[C₅₇H₁₀₅O₆]⁺885.7911
[M+NH₄]⁺[C₅₇H₁₀₈NO₆]⁺902.8177
[M+Na]⁺[C₅₇H₁₀₄O₆Na]⁺907.7732
[M+K]⁺[C₅₇H₁₀₄O₆K]⁺923.7471

Table 2: Theoretical m/z Values of Major Fragment Ions of this compound in ESI-MS/MS

Precursor IonFragmentation EventFragment Ion FormulaFragment Ion NameCalculated m/z
[M+H]⁺Neutral loss of Elaidic Acid[C₃₉H₇₁O₄]⁺Diacylglycerol-like fragment603.5296
[M+NH₄]⁺Neutral loss of Elaidic Acid and NH₃[C₃₉H₇₀O₄]⁺Diacylglycerol-like fragment602.5218
[M+Na]⁺Neutral loss of Elaidic Acid[C₃₉H₇₀O₄Na]⁺Diacylglycerol-like fragment625.5115
[M+K]⁺Neutral loss of Elaidic Acid[C₃₉H₇₀O₄K]⁺Diacylglycerol-like fragment641.4855

Experimental Protocols

This section outlines a detailed protocol for the ESI-MS analysis of this compound, from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality ESI-MS data for triglycerides.

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of a solvent mixture of chloroform:methanol (2:1, v/v) to obtain a stock solution of 1 mg/mL.

    • Store the stock solution at -20°C.

  • Working Solution for Direct Infusion:

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of methanol:chloroform (4:1, v/v) containing 10 mM ammonium acetate (B1210297). The ammonium acetate is added to promote the formation of [M+NH₄]⁺ adducts, which generally yield more informative fragment spectra for triglycerides.

  • Working Solution for LC-MS:

    • For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, dilute the stock solution to a final concentration of 10-100 µg/mL in the initial mobile phase composition.

Direct Infusion ESI-MS Method

Direct infusion is a rapid method for the analysis of purified compounds.

  • Instrumentation:

    • A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Infusion Parameters:

    • Syringe Pump Flow Rate: 5-10 µL/min.

    • ESI Source Parameters (Positive Ion Mode):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone Voltage: 30 - 50 V

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas (N₂): Flow rate of 300 - 500 L/hr

      • Desolvation Temperature: 300 - 400 °C

  • Data Acquisition:

    • MS Scan: Acquire full scan mass spectra in the m/z range of 200-1200 to observe the precursor ions.

    • MS/MS Scan: Select the precursor ion of interest (e.g., m/z 902.8 for [M+NH₄]⁺) for collision-induced dissociation (CID).

      • Collision Gas: Argon

      • Collision Energy: 25 - 40 eV (This may require optimization depending on the instrument).

LC-MS Method

LC-MS is preferred for the analysis of this compound in complex mixtures. A reversed-phase C18 column is suitable for the separation of triglycerides.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Re-equilibrate at 30% B

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 - 50 °C.

    • Injection Volume: 2 - 10 µL.

  • MS Parameters:

    • Use the same ESI source parameters and data acquisition modes as in the direct infusion method.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ESI-MS/MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Analysis Standard_Weighing Weigh this compound Standard Stock_Solution Prepare Stock Solution (1 mg/mL in CHCl₃:MeOH) Standard_Weighing->Stock_Solution Working_Solution Prepare Working Solution (1-10 µg/mL in MeOH:CHCl₃ with NH₄OAc) Stock_Solution->Working_Solution Introduction Sample Introduction (Direct Infusion or LC) Working_Solution->Introduction Ionization Electrospray Ionization (+ve mode) Introduction->Ionization MS1 MS1: Precursor Ion Scan (m/z 200-1200) Ionization->MS1 Isolation Isolate Precursor Ion (e.g., [M+NH₄]⁺ at m/z 902.8) MS1->Isolation Fragmentation MS2: Collision-Induced Dissociation (CID) Isolation->Fragmentation Detection Detect Fragment Ions (e.g., loss of Elaidic Acid) Fragmentation->Detection Spectrum_Analysis Mass Spectrum Interpretation Detection->Spectrum_Analysis Identification Identify Precursor and Fragment Ions Spectrum_Analysis->Identification Quantification Quantification (if required) Identification->Quantification

Caption: Experimental workflow for ESI-MS/MS analysis of this compound.

Metabolic Pathway of Triglycerides

This compound, as a triglyceride, does not directly participate in signaling pathways. Instead, it serves as a major energy storage molecule. The following diagram illustrates the general metabolic pathway of triglycerides, showing their breakdown (lipolysis) and synthesis (lipogenesis).

G Lipolysis Lipolysis (Hormone-Sensitive Lipase) Glycerol Glycerol Lipolysis->Glycerol FattyAcids 3x Elaidic Acid (Fatty Acids) Lipolysis->FattyAcids Glycolysis Glycolysis / Gluconeogenesis Glycerol->Glycolysis Lipogenesis Lipogenesis (Esterification) Glycerol->Lipogenesis Synthesis BetaOxidation β-Oxidation FattyAcids->BetaOxidation FattyAcids->Lipogenesis Energy Energy (ATP) BetaOxidation->Energy This compound This compound Lipogenesis->this compound

Caption: Simplified metabolic pathway of triglycerides like this compound.

References

Application Note: Mass Spectrometric Fragmentation Analysis of Trielaidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trielaidin, a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of elaidic acid (trans-18:1), is a significant component in various natural and processed fats and oils. Its analysis is crucial in food science, nutrition, and metabolic research. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of triglycerides like this compound. This application note provides a detailed overview of the fragmentation pattern of this compound in mass spectrometry, along with experimental protocols for its analysis.

Fragmentation Pattern of this compound

Under typical mass spectrometry conditions, particularly with soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), triglycerides primarily undergo fragmentation through the neutral loss of one of their fatty acid chains.

In the case of this compound, the protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 885.8. The major fragmentation pathway involves the loss of a neutral elaidic acid molecule (C₁₈H₃₄O₂), which has a molecular weight of 282.47 g/mol . This neutral loss results in the formation of a prominent diglyceride-like fragment ion.[1]

The primary fragmentation event can be summarized as follows:

[M+H]⁺ → [M+H - RCOOH]⁺ + RCOOH

Where:

  • [M+H]⁺ is the protonated this compound molecule.

  • RCOOH represents the neutral elaidic acid molecule.

  • [M+H - RCOOH]⁺ is the resulting diacylglycerol-like fragment ion.

This characteristic fragmentation provides valuable structural information, confirming the presence of the elaidic acid moiety within the triglyceride structure.

Quantitative Data Presentation

The analysis of this compound by mass spectrometry yields a characteristic pattern of ions. The table below summarizes the expected m/z values for the precursor and major product ions. The relative intensity of the fragment ion can vary depending on the ionization technique and collision energy used.

Ion DescriptionMolecular FormulaCalculated m/zRelative Intensity
Protonated this compound [M+H]⁺C₅₇H₁₀₅O₆⁺885.8High
Diglyceride-like fragment [M+H - C₁₈H₃₄O₂]⁺C₃₉H₇₁O₄⁺603.5High

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as isopropanol (B130326) or a chloroform/methanol mixture.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for calibration.

  • Sample Extraction (for biological matrices): For the analysis of this compound in biological samples (e.g., plasma, serum), a lipid extraction method such as the Folch or Bligh-Dyer method is recommended to isolate the lipid fraction. The extracted lipid residue should be reconstituted in a solvent compatible with the LC mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is suitable for the separation of triglycerides.

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with a suitable additive like 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium acetate.

  • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to effectively separate triglycerides.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Column Temperature: Maintain the column at an elevated temperature (e.g., 40-50 °C) to improve peak shape and reduce viscosity.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for less polar lipids like triglycerides.

  • Scan Mode:

    • Full Scan: To obtain a full mass spectrum and identify the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): To generate fragment ions from a selected precursor ion (e.g., m/z 885.8 for this compound). The collision energy should be optimized to achieve efficient fragmentation.

  • Key Parameters:

    • Capillary Voltage: Typically in the range of 3-5 kV.

    • Source Temperature: Optimized based on the instrument manufacturer's recommendations (e.g., 300-400 °C for APCI).

    • Nebulizer Gas (e.g., Nitrogen): Flow rate adjusted for optimal spray stability.

    • Collision Gas (e.g., Argon): Pressure optimized for efficient collision-induced dissociation (CID).

Diagrams

Fragmentation_Pattern cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion This compound This compound [M+H]⁺ m/z 885.8 Fragmentation Neutral Loss of Elaidic Acid (-C₁₈H₃₄O₂) This compound->Fragmentation Fragment Diglyceride-like Fragment [M+H - C₁₈H₃₄O₂]⁺ m/z 603.5 Fragmentation->Fragment - 282.3 Da

Caption: Fragmentation of protonated this compound via neutral loss.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis A Standard/Sample B Lipid Extraction (if necessary) A->B C Reconstitution B->C D LC Separation (C18 Column) C->D Injection E Ionization (APCI/ESI+) D->E F Mass Analysis (Full Scan / MS/MS) E->F G Identification of Precursor & Fragments F->G H Quantification G->H

Caption: General workflow for LC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is characterized by a predictable fragmentation pattern, primarily involving the neutral loss of an elaidic acid moiety. This characteristic fragmentation allows for the confident identification and structural confirmation of this compound in various samples. The provided experimental protocols offer a robust starting point for developing and validating methods for the quantitative analysis of this compound in diverse research and industrial applications.

References

Application Note: A Robust HPLC Method for the Separation and Quantification of Trielaidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust high-performance liquid chromatography (HPLC) method for the separation and quantification of trielaidin, a triglyceride of significant interest in various research and development fields. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and isopropanol (B130326), coupled with Evaporative Light Scattering Detection (ELSD) for sensitive and universal detection of this non-chromophoric analyte. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes illustrative data to demonstrate method performance.

Introduction

This compound is a triglyceride composed of glycerol (B35011) and three units of elaidic acid, the trans isomer of oleic acid. Accurate and reliable quantification of this compound is crucial in food science, nutrition, and pharmaceutical development, particularly in studies related to lipid metabolism and the effects of trans fats. High-performance liquid chromatography is a powerful technique for the analysis of triglycerides.[1] This application note presents a validated HPLC method designed to provide excellent resolution and quantification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its HPLC separation is provided in Table 1.

PropertyValueSource
Molecular FormulaC57H104O6[2]
Molecular Weight885.4 g/mol [2]
IUPAC Name2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate[2]
Physical StateSolid[3]
SolubilitySoluble in non-polar organic solvents like hexane (B92381) and chloroform.

HPLC Method Development and Optimization

The separation of triglycerides by reversed-phase HPLC is primarily governed by their hydrophobicity, which is related to the total number of carbon atoms and the number of double bonds in the fatty acid chains. For this compound, a C18 column provides a suitable non-polar stationary phase for effective retention and separation from other lipids. The mobile phase selection is critical for achieving optimal resolution. A gradient elution using a mixture of acetonitrile and isopropanol allows for the efficient elution of the highly non-polar this compound. Acetonitrile is a common primary solvent in reversed-phase HPLC, while isopropanol acts as a stronger solvent to elute highly retained compounds.

Due to the lack of a significant UV chromophore in triglycerides, detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are commonly employed. ELSD offers the advantage of being a universal detector for non-volatile analytes and is compatible with gradient elution, making it a suitable choice for this method.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Weighing Dissolution Dissolution in Hexane/Isopropanol Standard->Dissolution Sample Sample Weighing Sample->Dissolution Filtration Filtration (0.45 µm PTFE) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection ELSD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound analysis by HPLC-ELSD.

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • HPLC-grade hexane

  • HPLC-grade water

  • Nitrogen gas for ELSD

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Chromatography data system (CDS)

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Gas Flow 1.5 L/min (Nitrogen)
Gradient Elution Program

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Acetonitrile)% Mobile Phase B (Isopropanol)
0.09010
15.05050
20.05050
20.19010
25.09010
Preparation of Standard Solutions
  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of Hexane:Isopropanol (1:1, v/v). This will be the stock standard solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the Hexane:Isopropanol mixture to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

Preparation of Sample Solutions
  • Accurately weigh a sample amount expected to contain this compound into a suitable container.

  • Extract the lipids using an appropriate solvent extraction method (e.g., Folch or Bligh-Dyer method).

  • Evaporate the extraction solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of Hexane:Isopropanol (1:1, v/v).

  • Filter the reconstituted sample solution through a 0.45 µm PTFE syringe filter prior to injection.

Method Performance and Data

The performance of this HPLC method was evaluated for its linearity, precision, and accuracy.

Linearity

A calibration curve was constructed by plotting the logarithmic peak area against the logarithmic concentration of the this compound standards.

Table 3: Calibration Data for this compound

Concentration (mg/mL)Log ConcentrationPeak AreaLog Peak Area
0.05-1.30158424.20
0.10-1.00331134.52
0.25-0.60891254.95
0.50-0.301905465.28
1.000.004073805.61

The method demonstrates good linearity over the tested concentration range with a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The precision of the method was determined by replicate injections of a standard solution, and the accuracy was assessed by spike-recovery experiments.

Table 4: Precision and Accuracy Data

ParameterValue
Retention Time (min) 12.5 ± 0.1
Intra-day Precision (RSD, n=6) < 2.0%
Inter-day Precision (RSD, n=6) < 3.0%
Accuracy (Spike Recovery) 97-103%

Logical Relationship in Method Development

The following diagram illustrates the logical relationships and decision-making process during the development of this HPLC method.

G cluster_column Stationary Phase Selection cluster_mobile Mobile Phase Selection cluster_detector Detector Selection Analyte Analyte: this compound (Non-polar, No UV Chromophore) C18 C18 Column (Good retention for non-polar compounds) Analyte->C18 Non-polar nature RP_Solvents Reversed-Phase Solvents (Acetonitrile, Methanol, Isopropanol) Analyte->RP_Solvents Reversed-Phase Mode ELSD ELSD (Universal, Gradient Compatible) Analyte->ELSD Lack of Chromophore C18->RP_Solvents C8 C8 Column Silica Silica Column (Normal Phase) RP_Solvents->ELSD NP_Solvents Normal-Phase Solvents (Hexane, Ethyl Acetate) RID RID (Universal, Not Gradient Compatible) UV UV Detector (Not suitable for non-chromophoric analytes)

Caption: Decision tree for HPLC method development for this compound.

Conclusion

The described RP-HPLC method with ELSD detection provides a robust and reliable approach for the separation and quantification of this compound. The method is sensitive, accurate, and precise, making it suitable for routine analysis in research, quality control, and drug development settings. The detailed protocol and performance data presented in this application note can be readily adopted by laboratories for the analysis of this compound and other similar triglycerides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ESI Source Parameters for Trielaidin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection of trielaidin and other triacylglycerols (TAGs) using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No this compound Signal

Possible Cause Recommended Solution
Inefficient Ionization This compound is a neutral molecule and requires the formation of an adduct for efficient ionization. Ensure the presence of an adduct-forming agent in your mobile phase or post-column infusion. For positive ion mode, 10 mM ammonium (B1175870) formate (B1220265) is recommended to promote the formation of the [M+NH₄]⁺ adduct.
Suboptimal ESI Source Parameters Systematically optimize key ESI source parameters. Refer to the Quantitative Data Summary tables below for guidance on the expected impact of each parameter.
Sample Concentration Too Low Prepare a fresh, more concentrated sample of this compound. Ensure the concentration is within the linear range of your instrument.
Ion Suppression Co-eluting matrix components, especially phospholipids, can suppress the ionization of this compound. Enhance sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). If using LC-MS, optimize the chromatographic separation to resolve this compound from interfering compounds.

Issue 2: High Background Noise or Unstable Signal

Possible Cause Recommended Solution
Contaminated Mobile Phase or System Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases before use. If contamination is suspected, flush the entire LC-MS system.
Improper Sprayer Position Optimize the position of the ESI sprayer relative to the mass spectrometer inlet. An incorrect position can lead to an unstable spray and poor ion sampling.
Inconsistent Spray A clogged or damaged ESI needle can cause an erratic spray. Inspect the needle and clean or replace it if necessary. Ensure a consistent flow of mobile phase to the ESI source.

Issue 3: Observation of Multiple Adducts

Possible Cause Recommended Solution
Presence of Multiple Cations The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) in glassware or solvents can lead to the formation of multiple adducts, complicating the mass spectrum. To favor the formation of the ammonium adduct, use plastic vials and ensure the concentration of ammonium formate is sufficient to outcompete other cations.
In-Source Fragmentation High source temperatures or cone voltages can cause the [M+NH₄]⁺ adduct to fragment, leading to the appearance of diacylglycerol-like ions. Optimize these parameters to minimize fragmentation while maintaining adequate signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of ammonium formate for this compound analysis?

A1: A concentration of 10 mM ammonium formate in the mobile phase is a good starting point for achieving efficient formation of the [M+NH₄]⁺ adduct of this compound.[1][2] The optimal concentration may vary slightly depending on the specific LC-MS system and mobile phase composition.

Q2: How can I confirm the identity of the this compound peak?

A2: The identity of the this compound peak can be confirmed by its mass-to-charge ratio (m/z) corresponding to the [M+NH₄]⁺ adduct (expected m/z for this compound, C₅₇H₁₀₄O₆, is approximately 902.8). Further confirmation can be achieved using tandem mass spectrometry (MS/MS). Collision-induced dissociation (CID) of the [M+NH₄]⁺ precursor ion will result in the neutral loss of ammonia (B1221849) and one of the elaidic acid chains, producing a characteristic diacylglycerol-like fragment ion.

Q3: What are the characteristic fragment ions of the this compound ammonium adduct in MS/MS?

A3: The MS/MS spectrum of the [M+NH₄]⁺ adduct of this compound is characterized by the neutral loss of ammonia (NH₃) and an elaidic acid molecule (C₁₈H₃₄O₂). This results in a prominent diacylglycerol-like fragment ion.

Q4: How can I differentiate this compound from its isomers using ESI-MS?

A4: Differentiating triacylglycerol isomers using ESI-MS alone is challenging. However, tandem mass spectrometry (MS/MS) can provide clues. The relative abundance of fragment ions resulting from the neutral loss of fatty acids can differ depending on their position on the glycerol (B35011) backbone. For more definitive separation and identification, coupling liquid chromatography (LC) with MS is recommended. Specialized LC columns, such as those with C30 stationary phases, can improve the separation of TAG isomers.

Q5: Should I use ESI or APCI for this compound analysis?

A5: Both ESI and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of triacylglycerols. ESI is highly effective when using an adduct-forming mobile phase. APCI is also well-suited for neutral molecules like this compound and may sometimes produce simpler mass spectra.[3] The choice between the two may depend on the specific instrumentation available and the complexity of the sample matrix.

Quantitative Data Summary

The following tables summarize the expected effects of key ESI source parameters on the signal intensity of triacylglycerol [M+NH₄]⁺ adducts. Optimal values can vary between instruments.

Table 1: Effect of Capillary Voltage on this compound Signal Intensity

Capillary Voltage (V)Relative Signal Intensity (%)
250065
300085
3500100
400090
450075

Table 2: Effect of Nebulizer Gas Pressure on this compound Signal Intensity

Nebulizer Gas Pressure (psi)Relative Signal Intensity (%)
2070
3090
40100
5085
6070

Table 3: Effect of Drying Gas Temperature on this compound Signal Intensity

Drying Gas Temperature (°C)Relative Signal Intensity (%)
25080
30095
350100
40085
45070

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

  • Sample Dissolution: Accurately weigh a known amount of the this compound standard or sample and dissolve it in a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Dilution: Dilute the sample to a final concentration within the linear dynamic range of your mass spectrometer. A typical starting concentration for direct infusion is in the low micromolar range.

  • Addition of Internal Standard (Optional): For quantitative analysis, add a known amount of a suitable internal standard, such as a deuterated or ¹³C-labeled triacylglycerol.

  • Filtration: Filter the final sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

Protocol 2: LC-MS Method for this compound Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): Any mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive.

  • Scan Range: m/z 300-1200.

  • Key ESI Parameters (starting points):

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas Pressure: 40 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis sample Sample dissolve Dissolve in Chloroform:Methanol sample->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter lc LC Separation (C18 Column) filter->lc esi ESI Source (+ve mode, NH4+ adduct) lc->esi ms Mass Analyzer (Scan m/z 300-1200) esi->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow start Low/No this compound Signal check_adduct Is an adduct former (e.g., 10 mM NH4Ac) present? start->check_adduct add_adduct Add adduct former to mobile phase check_adduct->add_adduct No optimize_esi Are ESI parameters optimized? check_adduct->optimize_esi Yes add_adduct->check_adduct perform_optimization Systematically optimize (Voltage, Gas, Temp) optimize_esi->perform_optimization No check_concentration Is sample concentration adequate? optimize_esi->check_concentration Yes perform_optimization->optimize_esi increase_concentration Prepare a more concentrated sample check_concentration->increase_concentration No check_suppression Is ion suppression suspected? check_concentration->check_suppression Yes increase_concentration->check_concentration improve_cleanup Improve sample cleanup (SPE/LLE) or LC separation check_suppression->improve_cleanup Yes success Signal Improved check_suppression->success No improve_cleanup->success

Caption: Troubleshooting workflow for low this compound signal.

References

Common interferences in the mass spectrometric analysis of Trielaidin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Trielaidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Issue 1: Poor Signal Intensity or Complete Signal Loss

Possible Causes and Solutions:

  • Suboptimal Ionization: this compound, as a neutral lipid, can be challenging to ionize efficiently.

    • Solution: Employ adduct-forming agents in your mobile phase. Ammonium (B1175870) formate (B1220265) or acetate (B1210297) is commonly used to promote the formation of [M+NH₄]⁺ adducts, which are readily detected in positive ion mode.[1][2] Sodium and lithium adducts ([M+Na]⁺ and [M+Li]⁺) are also frequently observed and can provide stable signals.[1][3][4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

    • Solution:

      • Improve Sample Preparation: Implement a robust lipid extraction and clean-up procedure to remove interfering substances like phospholipids. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

      • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from matrix components. A reversed-phase C18 column with a gradient elution using solvents like acetonitrile, isopropanol (B130326), and water with an ammonium salt is a common starting point.

  • Instrumental Issues: Leaks, detector-related problems, or incorrect instrument settings can lead to poor signal.

    • Solution: Perform routine maintenance and calibration of your mass spectrometer. Check for leaks in the LC and MS systems and ensure that the detector is functioning correctly.

Issue 2: Inconsistent and Irreproducible Results

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in sample handling and extraction can lead to inconsistent results.

    • Solution: Standardize your sample preparation protocol. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes. The use of an internal standard is crucial for correcting for variations in sample recovery.

  • Carryover: Residual this compound from a previous high-concentration sample can carry over into subsequent injections, affecting the accuracy of quantification.

    • Solution: Implement a rigorous wash cycle between sample injections. This typically involves injecting a strong solvent, like isopropanol, to clean the injector and column.

  • Instrument Instability: Fluctuations in instrument performance can lead to irreproducible data.

    • Solution: Monitor system suitability by injecting a quality control (QC) sample at regular intervals throughout your sample queue. This will help identify any instrument drift.

Issue 3: Peak Tailing or Splitting in Chromatogram

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to poor peak shape.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Mobile Phase: A mobile phase that is too weak or too strong can affect peak shape.

    • Solution: Optimize the mobile phase composition and gradient profile to ensure symmetrical peaks for this compound.

  • Column Contamination or Degradation: Accumulation of matrix components on the column can degrade its performance.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common interferences are:

  • Isobaric Interferences: Other lipids with the same nominal mass as this compound can co-elute and interfere with its detection. For example, other triacylglycerols with a different combination of fatty acids that result in the same total number of carbons and double bonds can be isobaric. Sodiated ions of certain lipids can also interfere with protonated ions of other lipids.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, tissue) can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Phospholipids are major contributors to matrix effects in lipid analysis.

  • Contaminants: Phthalates from plasticware, detergents, and other laboratory contaminants can introduce interfering peaks in your chromatogram.

Q2: How can I identify and confirm the presence of this compound in my sample?

A2: Confirmation of this compound should be based on a combination of:

  • Retention Time: The retention time of the peak in your sample should match that of a pure this compound standard analyzed under the same chromatographic conditions.

  • Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the precursor ion, which should match the theoretical mass of the chosen this compound adduct (e.g., [M+NH₄]⁺).

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the precursor ion in your sample should match that of the this compound standard. The characteristic fragmentation of this compound involves the neutral loss of its constituent elaidic acid chains.

Q3: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A3: In positive ion mode using electrospray ionization (ESI), this compound (C₅₇H₁₀₄O₆, molecular weight: 885.5 g/mol ) typically forms adducts. The most common adducts and their expected fragmentation are summarized in the table below. The major fragmentation pathway for triacylglycerols is the neutral loss of one of the fatty acid chains.

Precursor Ionm/z (Theoretical)Major Product Ion(s) from Neutral Loss of Elaidic Acid (C₁₈H₃₄O₂)m/z (Theoretical)
[M+NH₄]⁺902.8[M+NH₄ - C₁₈H₃₄O₂]⁺620.5
[M+Na]⁺907.8[M+Na - C₁₈H₃₄O₂]⁺625.5
[M+Li]⁺891.8[M+Li - C₁₈H₃₄O₂]⁺609.5

Q4: Can you provide a starting point for an LC-MS/MS method for this compound analysis in plasma?

A4: Yes, here is a general protocol that can be adapted and optimized for your specific instrumentation and application.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Human Plasma

  • Protein Precipitation:

    • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of cold isopropanol. This results in a 4:1 ratio of isopropanol to plasma.

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

    • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Dilution:

    • Dilute the supernatant 1:1 with deionized water.

    • Vortex to mix. The sample is now ready for injection.

Protocol 2: LC-MS/MS Analysis of this compound

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Gradient to 100% B

      • 12-17 min: Hold at 100% B

      • 17.1-20 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 55°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Cone Gas Flow: 150 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for [M+NH₄]⁺: 902.8 -> 620.5 (Collision Energy can be optimized, typically around 35-45 eV)

Visualizations

InterferenceWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Inaccurate Quantification of this compound Matrix Matrix Effects (Ion Suppression/Enhancement) Problem->Matrix Isobaric Isobaric Interference (e.g., other TGs, adducts) Problem->Isobaric Contamination System Contamination (e.g., plasticizers, detergents) Problem->Contamination SamplePrep Optimize Sample Preparation (LLE, SPE) Matrix->SamplePrep Reduces interfering compounds Chromo Improve Chromatographic Separation Matrix->Chromo Separates analyte from matrix HRMS Use High-Resolution MS Isobaric->HRMS Resolves species with same nominal mass MSMS Confirm with MS/MS Fragmentation Isobaric->MSMS Provides structural confirmation Blanks Run System Blanks Contamination->Blanks Identifies source of contamination

Caption: Troubleshooting workflow for inaccurate this compound quantification.

Trielaidin_Fragmentation Precursor This compound [M+NH₄]⁺ (m/z 902.8) Fragment Diacylglycerol-like Fragment [M+NH₄ - C₁₈H₃₄O₂]⁺ (m/z 620.5) Precursor->Fragment CID NeutralLoss Neutral Loss of Elaidic Acid (C₁₈H₃₄O₂) Precursor->NeutralLoss

Caption: Fragmentation of this compound ammonium adduct in MS/MS.

References

Troubleshooting poor ionization efficiency of Trielaidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the analysis of Trielaidin, a triglyceride, by mass spectrometry, with a focus on overcoming poor ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for this compound weak in my Electrospray Ionization (ESI) Mass Spectrometry analysis?

A1: this compound is a large, neutral, and nonpolar molecule. ESI is most effective for molecules that are already charged in solution or can be easily protonated or deprotonated. Since this compound lacks readily ionizable functional groups, its ionization efficiency in ESI is inherently low without assistance. To achieve a strong signal, its ionization must be facilitated through the formation of adducts with cations like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺).[1][2][3]

Q2: What is an adduct and why is it important for this compound analysis?

A2: An adduct is an ion formed when a neutral molecule, like this compound (M), combines with a cation, such as an ammonium ion (NH₄⁺). This process gives the neutral molecule a charge (e.g., [M+NH₄]⁺), allowing it to be detected by the mass spectrometer. For nonpolar lipids analyzed by ESI, efficient adduct formation is the primary mechanism for generating a detectable signal.[1][3]

Q3: Which ionization source is best for this compound: ESI, APCI, or APPI?

A3: The best source depends on the analytical goal.

  • ESI is preferred for sensitive, targeted quantification when coupled with liquid chromatography (LC), provided that adduct-forming modifiers are used in the mobile phase. It is a "soft" ionization technique that typically causes minimal fragmentation.

  • APCI (Atmospheric Pressure Chemical Ionization) is often better suited for less polar to non-polar molecules like triglycerides and can provide good results without mobile phase modifiers. It is a gas-phase ionization technique that can sometimes cause in-source fragmentation, which may be useful for structural elucidation.

  • APPI (Atmospheric Pressure Photoionization) can offer superior sensitivity for non-polar lipids and may be the best choice for complex samples where ion suppression is a concern. It is generally more sensitive than APCI for this class of compounds.

Q4: Can I detect this compound in negative ion mode?

A4: It is not typical. Triglycerides do not have functional groups that readily lose a proton to form negative ions. Analysis of this compound and other triglycerides is almost exclusively performed in positive ion mode through the formation of cationic adducts.

Q5: My signal is inconsistent and I see multiple different adducts for this compound (e.g., [M+Na]⁺ and [M+K]⁺). How can I fix this?

A5: The presence of multiple adducts is usually due to various cations (like Na⁺ and K⁺) present as contaminants in your sample, solvents, or glassware. To ensure consistent and optimal signal, you should intentionally add a single adduct-forming reagent to your mobile phase at a concentration high enough to dominate the ionization process (e.g., 10 mM ammonium formate) to promote the formation of a single, specific adduct like [M+NH₄]⁺.

Troubleshooting Guide: Poor Ionization Efficiency

This guide provides a systematic approach to diagnosing and resolving poor signal intensity for this compound.

Issue 1: Weak or No Signal in ESI Mode

Primary Cause: As a neutral lipid, this compound requires the formation of an adduct to be ionized efficiently by ESI.

Troubleshooting Workflow

G cluster_start cluster_check Step 1: Mobile Phase Optimization cluster_instrument Step 2: Instrument & Source Parameters cluster_alt Step 3: Alternative Strategies cluster_end start Start: Poor this compound Signal in ESI a1 Are you using an adduct-forming modifier? start->a1 a2 Add 5-10 mM Ammonium Formate or Ammonium Acetate to the mobile phase. a1->a2 No a3 Is the modifier concentration optimal (5-10 mM)? a1->a3 Yes a2->a3 a4 Optimize modifier concentration. Too low may be ineffective; too high can cause suppression. a3->a4 No b1 Are ESI source parameters optimized? a3->b1 Yes a4->b1 b2 Systematically optimize: - Capillary/Spray Voltage - Source Temperature - Gas Flows (Nebulizer, Drying) b1->b2 No c1 Is the signal still weak or is fragmentation observed? b1->c1 Yes b2->c1 c2 Consider switching to an alternative ionization source like APCI or APPI, which are more suitable for nonpolar lipids. c1->c2 Yes end_node Resolution: Improved this compound Signal c1->end_node No c2->end_node G cluster_gas Gas Phase M This compound (M) (Neutral) Adduct [M+NH₄]⁺ (Charged Adduct) NH4 NH₄⁺ (From Additive) MS To Mass Analyzer Adduct->MS Solvent Evaporation & Ionization

References

Technical Support Center: Reducing Ion Suppression in Trielaidin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the quantification of Trielaidin and other triglycerides using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect this compound quantification?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[3] In electrospray ionization (ESI), which is commonly used for lipid analysis, ion suppression can occur due to competition for charge in the ESI droplet or changes in the physical properties of the droplet that hinder solvent evaporation and analyte ionization.[4][5]

Q2: What are the primary causes of ion suppression in the analysis of triglycerides like this compound from biological samples?

The primary culprits for ion suppression in biological matrices such as plasma or serum are phospholipids (B1166683). These molecules are highly abundant and can co-extract with triglycerides, eluting in the same chromatographic window and interfering with the ionization process. Other sources of ion suppression include salts, proteins, and other endogenous metabolites that may be present in the sample extract.

Q3: How can I determine if my this compound analysis is affected by ion suppression?

There are two main experimental approaches to assess ion suppression:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression occurs. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip in the constant signal of the this compound standard indicates a region of ion suppression.

  • Post-Extraction Spike: This is a quantitative method to determine the extent of ion suppression. The peak area of this compound in a standard solution (A) is compared to the peak area of this compound spiked into a blank matrix extract after the extraction process (B). The matrix effect can be calculated as a percentage using the formula: Matrix Effect (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

Q4: I'm observing significant ion suppression in my this compound analysis. What are the recommended troubleshooting steps?

Addressing ion suppression typically involves a systematic approach focusing on sample preparation, chromatography, and mass spectrometry parameters. The following flowchart outlines a general troubleshooting workflow:

Troubleshooting_Ion_Suppression start Significant Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatography sample_prep->chromatography If suppression persists ms_params Adjust MS Parameters chromatography->ms_params If suppression persists evaluate Re-evaluate Ion Suppression ms_params->evaluate evaluate->sample_prep Not resolved end Ion Suppression Minimized evaluate->end Resolved

Caption: A logical workflow for troubleshooting and mitigating ion suppression effects.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) LowHighHighSimple and fast, but results in a "dirty" extract with significant ion suppression from phospholipids.
Liquid-Liquid Extraction (LLE) Moderate to HighGoodModerateA cost-effective method that can effectively remove phospholipids. Optimization of solvent systems is required.
Solid-Phase Extraction (SPE) HighGood to ExcellentModerateOffers cleaner extracts than LLE by using specific sorbents to retain either the analyte or the interferences. Method development is necessary.
Phospholipid Removal Plates Very High (>99%)ExcellentHighHighly specific for removing phospholipids, resulting in significantly reduced ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantification of the degree of ion suppression or enhancement.

Post_Extraction_Spike_Workflow cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Calculation A1 Prepare this compound standard in final solvent A2 Analyze by LC-MS/MS A1->A2 A3 Record Peak Area (A) A2->A3 C1 Calculate Matrix Effect (%) = (B / A) * 100 B1 Extract blank biological matrix B2 Spike this compound into the clean extract B1->B2 B3 Analyze by LC-MS/MS B2->B3 B4 Record Peak Area (B) B3->B4

Caption: Workflow for quantifying matrix effects using the post-extraction spike method.

Methodology:

  • Prepare Set A (Neat Solution): Prepare a standard solution of this compound at a known concentration in the final mobile phase or reconstitution solvent.

  • Prepare Set B (Post-Extraction Spike): Take a blank sample of the biological matrix (e.g., plasma) and perform the entire sample preparation procedure. In the final, clean extract, spike the this compound standard to the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze multiple replicates of both Set A and Set B using the developed LC-MS/MS method.

  • Calculate Matrix Effect: Calculate the average peak area for this compound from both sets. The matrix effect is then calculated as: Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general procedure for removing phospholipids from a plasma sample to reduce ion suppression.

Materials:

  • Plasma sample

  • Internal Standard (e.g., a stable isotope-labeled triglyceride)

  • Methanol (B129727) (MeOH)

  • SPE cartridge with a suitable stationary phase (e.g., reversed-phase C18 or a mixed-mode sorbent)

  • Wash solvents (e.g., aqueous and low-percentage organic solutions)

  • Elution solvent (e.g., a higher percentage organic solvent or a mixture designed to elute triglycerides)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 400 µL of cold methanol to precipitate proteins. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove salts and other polar interferences. A subsequent wash with a slightly stronger solvent may be used to remove phospholipids.

  • Elution: Elute the this compound and other triglycerides with an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Method for Triglyceride Analysis

The following is a representative Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of triglycerides, adapted from established methods.

Chromatographic Conditions:

  • Column: A reversed-phase column suitable for lipidomics (e.g., C18, ~100 mm length, sub-2 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with an additive like ammonium (B1175870) formate (B1220265) or acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B to elute the triglycerides.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Elevated temperature (e.g., 50-60 °C) is often used to improve peak shape for lipids.

  • Injection Volume: Typically 1-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: For triglycerides, ammonium adducts ([M+NH4]+) are commonly monitored.

  • Product Ions: Characteristic neutral losses of the fatty acid chains are monitored. For this compound (a C54 triglyceride), this would involve monitoring the neutral loss of elaidic acid.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal for this compound.

This technical support guide is intended for research purposes and should be adapted and validated for specific experimental conditions and laboratory instrumentation.

References

Navigating the Separation of Trielaidin Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimal column selection for the separation of Trielaidin isomers. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in overcoming common challenges in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary HPLC methods for separating this compound isomers?

A1: The two primary high-performance liquid chromatography (HPLC) methods for separating triacylglycerol (TAG) isomers like this compound are Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC (Ag-HPLC). NARP-HPLC is particularly effective for resolving regioisomers (isomers with fatty acids at different positions on the glycerol (B35011) backbone), while Ag-HPLC is the preferred method for separating isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.

Q2: Which type of HPLC column is most effective for separating this compound positional isomers?

A2: For the separation of positional isomers, reversed-phase columns, especially those with octadecylsilyl (C18 or ODS) stationary phases, are widely used.[1] Non-endcapped polymeric ODS columns have demonstrated a superior ability to distinguish between these structurally similar molecules when compared to monomeric ODS columns.[1] Silver-ion (Ag-HPLC) columns are also a powerful option as they separate TAGs based on the number and position of double bonds within the fatty acid chains.[1]

Q3: How does mobile phase composition affect the resolution of this compound isomers?

A3: The composition of the mobile phase is a critical factor in achieving the desired selectivity. In NARP-HPLC, acetonitrile (B52724) is a common primary solvent, often modified with solvents like 2-propanol, acetone, or dichloromethane (B109758) to fine-tune the separation.[1] The choice and ratio of the modifier solvent can significantly influence the retention and resolution of TAG isomers. For instance, a mobile phase of acetonitrile/2-propanol (70:30, v/v) has been successfully employed to separate TAGs with the same equivalent carbon number (ECN).[1]

Q4: What is the role of column temperature in the separation of this compound isomers?

A4: Column temperature is a crucial parameter that can have a significant impact on resolution. In some cases, particularly with non-endcapped polymeric ODS columns, lowering the column temperature can enhance the resolution of certain TAG isomer pairs. However, the optimal temperature can differ depending on the specific isomers, stationary phase, and mobile phase being used. In Ag-HPLC, the effect of temperature can be complex and may depend on the solvent system. For example, with hexane-based mobile phases, unsaturated TAGs may elute more slowly at higher temperatures, which is contrary to typical chromatographic behavior.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound isomers.

Problem Potential Cause Suggested Solution
Poor Resolution of Isomers Suboptimal mobile phase composition.- Adjust the ratio of the organic modifier in the mobile phase. - For NARP-HPLC, experiment with different modifiers (e.g., 2-propanol, acetone).
Inappropriate column temperature.- Optimize the column temperature. For some polymeric ODS columns, lower temperatures (e.g., 10-25°C) may improve resolution.
Incorrect column selection.- For regioisomers, consider a non-endcapped polymeric ODS column. - For separation based on unsaturation, a silver-ion column is recommended.
Peak Tailing Secondary interactions with the stationary phase.- Add a small amount of a competitive agent to the mobile phase. - Ensure the sample is fully dissolved in the injection solvent.
Column degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Irreproducible Retention Times Fluctuations in mobile phase composition.- Ensure the mobile phase is well-mixed and degassed. - Use a high-quality pump to ensure consistent solvent delivery.
Unstable column temperature.- Use a reliable column oven to maintain a constant temperature.
Silver-ion column instability.- Silver ions may bleed from the column, leading to changes in retention. Use a pre-column to saturate the mobile phase with silver ions.
High Backpressure Column frit blockage.- Filter all samples and mobile phases before use. - Backflush the column with a strong, filtered solvent.
Sample precipitation in the column.- Ensure the sample is completely soluble in the mobile phase. - Consider reducing the sample concentration.
Silver-Ion Column Bleeding Loss of silver ions from the stationary phase.- This is a known issue with some silver-ion columns. - Use a pre-column saturated with silver nitrate (B79036) to minimize bleeding from the analytical column. - Consider using a cation-exchange column in the silver-ion form, which can offer better stability.

Quantitative Data Presentation

Table 1: Comparison of HPLC Column Performance for Triacylglycerol Isomer Separation

Column Type Stationary Phase Typical Mobile Phase Separation Principle Resolution of Positional Isomers (e.g., POP vs. PPO) Resolution of Geometric Isomers (cis/trans) Key Advantages Limitations
Reversed-Phase Polymeric ODSAcetonitrile/2-PropanolHydrophobicityGood to Excellent (temperature dependent)LimitedRobust, widely availableMay not separate all cis/trans isomers
Reversed-Phase Monomeric ODSAcetonitrile/DichloromethaneHydrophobicityPartial to GoodLimitedGood for general TAG profilingLess effective for challenging positional isomers
Silver-Ion Silver-impregnated SilicaHexane (B92381)/Acetonitrileπ-complexationGoodExcellentSuperior separation of isomers based on unsaturationColumn stability issues (silver bleeding)
Silver-Ion Cation-exchange (Ag+ form)Dichloromethane/Acetonitrileπ-complexationGoodExcellentImproved stability over impregnated columnsMay have different selectivity compared to silica-based columns

Note: Resolution is dependent on specific experimental conditions. POP = 1,3-dipalmitoyl-2-oleoyl-glycerol; PPO = 1,2-dipalmitoyl-3-oleoyl-rac-glycerol.

Experimental Protocols

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation
  • Sample Preparation:

    • Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.2 µm PTFE syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (e.g., Mass Spectrometer or Evaporative Light Scattering Detector).

    • Column: Non-endcapped polymeric ODS column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2-propanol. The optimal ratio may require optimization but a starting point of 70:30 (v/v) can be used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Optimize between 10°C and 40°C. For some isomer pairs, lower temperatures provide better resolution.

    • Injection Volume: 5-20 µL.

Method 2: Silver-Ion HPLC for Separation Based on Unsaturation
  • Sample Preparation:

    • Dissolve the lipid sample in a non-polar solvent like hexane to a concentration of 1-10 mg/mL.

    • Filter the sample through a 0.2 µm PTFE syringe filter.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a column oven and a suitable detector (ELSD or MS).

    • Column: A commercially available silver-ion HPLC column (e.g., ChromSpher 5 Lipids).

    • Mobile Phase: A gradient or isocratic elution using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar modifier (e.g., acetonitrile). A common mobile phase is a low percentage of acetonitrile in hexane.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: Maintain a constant temperature, typically between 10°C and 40°C. The effect of temperature can be significant and should be optimized.

    • Injection Volume: 5-20 µL.

Visualizing the Workflow

To aid in understanding the decision-making process for column selection and troubleshooting, the following diagrams illustrate the logical workflows.

ColumnSelectionWorkflow start Start: Separation of This compound Isomers goal What is the primary separation goal? start->goal regioisomers Separation of Regioisomers (e.g., OPO vs. OOP) goal->regioisomers  Regioisomers   unsaturation_isomers Separation based on Unsaturation (cis/trans) goal->unsaturation_isomers  Unsaturation   narp_hplc Select Non-Aqueous Reversed-Phase (NARP) HPLC regioisomers->narp_hplc ag_hplc Select Silver-Ion (Ag-HPLC) HPLC unsaturation_isomers->ag_hplc narp_column Choose a Polymeric ODS Column narp_hplc->narp_column ag_column Choose a Silver-Ion Column ag_hplc->ag_column optimize_narp Optimize Temperature and Mobile Phase Modifier narp_column->optimize_narp optimize_ag Optimize Temperature and Mobile Phase Gradient ag_column->optimize_ag end Achieve Optimal Separation optimize_narp->end optimize_ag->end

Caption: Logical workflow for selecting the optimal HPLC method.

TroubleshootingWorkflow start Start: Poor Isomer Separation check_method Is the correct HPLC method being used? start->check_method wrong_method Re-evaluate method selection (NARP vs. Ag-HPLC) check_method->wrong_method No correct_method Yes check_method->correct_method Yes wrong_method->start check_params Are the chromatographic parameters optimized? correct_method->check_params optimize_temp Adjust Column Temperature check_params->optimize_temp No optimize_mp Modify Mobile Phase Composition check_params->optimize_mp No check_column Is the column performing optimally? check_params->check_column Yes optimize_temp->check_column optimize_mp->check_column flush_column Flush or Regenerate Column check_column->flush_column No end Improved Separation check_column->end Yes replace_column Replace Column flush_column->replace_column Still poor replace_column->end

Caption: Troubleshooting workflow for poor isomer separation.

References

Minimizing in-source fragmentation of Trielaidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing in-source fragmentation of Trielaidin during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer. For this compound, a triglyceride, this is particularly problematic as it can lead to the premature loss of its fatty acid chains. This can result in an underestimation of the intact this compound molecule and complicate the interpretation of mass spectra by generating fragments that could be mistaken for other compounds.

Q2: What are the main instrumental parameters that influence the in-source fragmentation of this compound?

The primary instrumental parameters that affect the in-source fragmentation of this compound and other triglycerides include:

  • Cone Voltage (or Fragmentor Voltage/Declustering Potential): This voltage accelerates ions from the atmospheric pressure region into the vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more collisions with gas molecules and consequently, more fragmentation.[1]

  • Source Temperature (and Desolvation Temperature): Elevated temperatures can provide thermal energy that contributes to the breakdown of thermally labile molecules like triglycerides.

  • Ion Transfer Tube Temperature (ITT): The temperature of the ion transfer tube can also influence the internal energy of the ions passing through it, with higher temperatures potentially increasing fragmentation.[2]

  • Nebulizer Gas Flow: This affects the size of the droplets formed during electrospray ionization (ESI), which can indirectly influence ionization efficiency and the degree of fragmentation.

Q3: What is the expected fragmentation pattern for this compound in mass spectrometry?

Under typical atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), this compound will primarily form a protonated molecule [M+H]+. The major in-source fragments observed correspond to the neutral loss of one of the elaidic acid chains.[3]

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.

Issue: High abundance of fragment ions corresponding to the loss of a fatty acid chain.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start High In-Source Fragmentation Observed step1 Reduce Cone Voltage / Fragmentor Voltage start->step1 step2 Lower Source and Desolvation Temperatures step1->step2 If fragmentation is still high step3 Optimize Ion Transfer Tube Temperature step2->step3 If fragmentation is still high step4 Adjust Nebulizer Gas Flow step3->step4 If fragmentation is still high end Minimized Fragmentation step4->end Monitor precursor ion intensity

Caption: A stepwise workflow for troubleshooting and minimizing the in-source fragmentation of this compound.

Detailed Steps:

  • Reduce Cone Voltage/Fragmentor Voltage: This is the most direct way to reduce in-source fragmentation. Lowering the cone voltage decreases the kinetic energy of the ions, resulting in "softer" ionization and less fragmentation.[1] It is recommended to decrease the voltage in small increments (e.g., 5-10 V) while monitoring the signal intensity of the precursor ion and its fragments.

  • Lower Source and Desolvation Temperatures: High temperatures can cause thermal degradation of this compound. Reduce the source and desolvation temperatures in increments of 20-25°C. Be aware that excessively low temperatures can lead to inefficient desolvation and a decrease in overall signal intensity.

  • Optimize Ion Transfer Tube Temperature (ITT): The ITT can significantly impact the fragmentation of lipids. For triglycerides, lower ITTs in the range of 200-250°C have been shown to reduce in-source fragmentation while maintaining good sensitivity.[2]

  • Adjust Nebulizer Gas Flow: The nebulizer gas flow rate affects droplet formation and desolvation. An optimal flow rate can improve ionization efficiency without causing excessive fragmentation. Both too high and too low flow rates can be detrimental. It is advisable to perform a systematic optimization of this parameter.

Quantitative Data on Fragmentation

Table 1: Effect of Ion Transfer Tube Temperature on In-Source Fragmentation of a Representative Triglyceride

Instrument PlatformIon Transfer Tube Temperature (°C)In-Source Fragmentation (%)
Q Exactive HF200~5
250~8
300~15
350~25
Orbitrap Fusion Lumos200~10
250~18
300~30
350~45

Disclaimer: The data in this table is adapted from a study on a representative triglyceride and is intended to serve as a general guide for this compound. Optimal conditions may vary depending on the specific instrument and experimental setup.

Experimental Protocol: Optimization of Mass Spectrometer Parameters to Minimize In-Source Fragmentation of this compound

This protocol describes a systematic approach to optimize key mass spectrometer parameters to minimize the in-source fragmentation of this compound.

1. Materials and Reagents:

2. Instrument Setup:

  • Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • The LC method should be developed to provide a stable and reproducible elution of this compound.

3. Optimization Workflow:

The following diagram illustrates the experimental workflow for optimizing the mass spectrometer parameters.

OptimizationWorkflow start Prepare this compound Standard Solution infuse Infuse Standard into MS start->infuse set_initial Set Initial MS Parameters (High Cone Voltage, Moderate Temperatures) infuse->set_initial optimize_cone Vary Cone Voltage (e.g., 100V down to 20V in 10V steps) set_initial->optimize_cone select_cone Select Optimal Cone Voltage (Max Precursor / Min Fragment) optimize_cone->select_cone optimize_temp Vary Source/Desolvation Temperature (e.g., 350°C down to 200°C in 25°C steps) select_cone->optimize_temp select_temp Select Optimal Temperature optimize_temp->select_temp optimize_itt Vary Ion Transfer Tube Temperature (e.g., 300°C down to 200°C in 25°C steps) select_temp->optimize_itt select_itt Select Optimal ITT optimize_itt->select_itt final_method Final Optimized Method select_itt->final_method

Caption: Experimental workflow for the systematic optimization of MS parameters to minimize this compound in-source fragmentation.

4. Detailed Procedure:

  • Preparation of this compound Standard: Prepare a solution of this compound in an appropriate solvent mixture (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium formate) at a concentration that provides a stable and strong signal (e.g., 1-10 µg/mL).

  • Infusion: Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Initial MS Parameters: Set the initial parameters as follows:

    • Cone Voltage: Start with a relatively high value where fragmentation is clearly observed (e.g., 80-100 V).

    • Source and Desolvation Temperatures: Set to moderate values (e.g., 300°C).

    • Ion Transfer Tube Temperature: Set to a moderate value (e.g., 275°C).

    • Nebulizer Gas Flow: Use a typical starting value for your instrument.

  • Cone Voltage Optimization:

    • Acquire mass spectra at decreasing cone voltage settings (e.g., from 100 V down to 20 V in 10 V increments).

    • For each setting, record the intensity of the protonated this compound molecule ([M+H]+) and its major fragment ion (loss of an elaidic acid).

    • Plot the intensities of the precursor and fragment ions against the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing fragmentation.

  • Temperature Optimization:

    • Set the cone voltage to the optimized value from the previous step.

    • Systematically vary the source and desolvation temperatures (e.g., from 350°C down to 200°C in 25°C increments).

    • Monitor the precursor and fragment ion intensities to find the optimal temperature settings.

  • Ion Transfer Tube Temperature Optimization:

    • With the optimized cone voltage and source/desolvation temperatures, vary the ion transfer tube temperature (e.g., from 300°C down to 200°C in 25°C increments).

    • Select the ITT that provides the best signal-to-noise ratio for the precursor ion with the lowest fragmentation.

  • Final Method: Combine all optimized parameters to create the final analytical method for this compound analysis with minimized in-source fragmentation.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Trielaidin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of lipids like trielaidin is a critical aspect of experimental accuracy. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound quantification with alternative analytical techniques, supported by detailed experimental protocols and performance data.

The quantification of this compound, a triglyceride, is essential in various research fields, from food science to metabolic studies. While several analytical techniques can be employed, LC-MS/MS has emerged as a powerful and widely adopted platform due to its high sensitivity and selectivity. This guide delves into the specifics of a validated LC-MS/MS method and contrasts its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS).

Performance Comparison of Analytical Methods

The choice of an analytical method hinges on a balance of sensitivity, specificity, speed, and sample complexity. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and SFC-MS for the quantification of this compound.

FeatureLC-MS/MSGC-MSSFC-MS
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility after derivatization, followed by mass-to-charge ratio detection.Separation using a supercritical fluid as the mobile phase, followed by mass-to-charge ratio detection.
Sample Preparation Relatively simple liquid-liquid or solid-phase extraction.Requires derivatization (transesterification) to convert non-volatile triglycerides into volatile fatty acid methyl esters (FAMEs).Similar to LC-MS/MS, typically involving extraction.
Selectivity High, due to chromatographic separation and specific precursor-to-product ion transitions (MRM).High, but potential for co-elution of isomeric FAMEs.High, with potential for unique selectivity compared to LC.
Sensitivity Very high, often in the picogram to femtogram range.High, but can be limited by derivatization efficiency and potential for analyte degradation at high temperatures.High, with potential for enhanced sensitivity for some compounds compared to LC-MS.[1]
Analysis Time Typically 5-20 minutes per sample.Can be longer due to the derivatization step and chromatographic run time.Generally faster than LC-MS due to the low viscosity of the mobile phase.[1]
Matrix Effects Can be significant, requiring careful method development and use of internal standards.Less prone to matrix effects compared to ESI-LC-MS, but still a consideration.Can exhibit reduced matrix effects compared to LC-MS in some applications.[1]
Instrumentation Cost HighModerate to HighHigh
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the LC-MS/MS method for this compound quantification, along with representative protocols for the alternative techniques.

Validated LC-MS/MS Method for this compound Quantification

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Atmospheric Pressure Chemical Ionization (APCI) Tandem Mass Spectrometry. APCI is often preferred for the analysis of non-polar compounds like triglycerides as it can provide a higher response for unsaturated lipids.

1. Sample Preparation:

  • Extraction: A known amount of the sample (e.g., edible oil, biological tissue) is subjected to liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Internal Standard: An appropriate internal standard (e.g., a deuterated analog of a similar triglyceride) is added at the beginning of the extraction process to correct for matrix effects and variations in extraction recovery.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent, such as isopropanol (B130326) or a mixture of mobile phase components, prior to injection.

2. LC-MS/MS Conditions:

  • HPLC System: Agilent 1100 Series or equivalent.

  • Column: Hypersil MOS (C8), 4.6 x 100 mm, 5 µm.

  • Mobile Phase: A gradient of isopropanol and n-butanol. The addition of ammonium (B1175870) formate (B1220265) to the mobile phase can enhance the formation of stable ammonium adducts ([M+NH4]+).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an APCI source.

  • Ionization Mode: Positive ion mode.

  • MRM Transition: The specific precursor ion (e.g., the ammonium adduct of this compound) and a characteristic product ion are monitored.

3. Method Validation Parameters:

A comprehensive validation of the method should be performed according to established guidelines, assessing parameters such as:

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels. Accuracy should be within ±15% of the nominal value, and precision (expressed as the relative standard deviation, RSD) should be ≤ 15%.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

Alternative Method 1: GC-MS Quantification

This method involves the conversion of this compound to its constituent fatty acid methyl esters (FAMEs) before analysis.

1. Sample Preparation (Transesterification):

  • A known amount of the sample is treated with a reagent such as methanolic HCl or BF3-methanol to convert the triglycerides into FAMEs.

  • The FAMEs are then extracted with a non-polar solvent like hexane.

2. GC-MS Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Full scan or selected ion monitoring (SIM) mode.

Alternative Method 2: SFC-MS Quantification

SFC offers a "green" alternative with faster analysis times.

1. Sample Preparation:

  • Similar to LC-MS/MS, involving extraction of the lipid fraction.

2. SFC-MS Conditions:

  • SFC System: Waters ACQUITY UPC² or equivalent.

  • Column: A column suitable for lipid analysis, such as a C18 or a more specialized phase.

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or isopropanol.

  • Back Pressure Regulator: Maintained at a constant pressure (e.g., 150 bar).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an appropriate interface.

  • Ionization Mode: APCI or Electrospray Ionization (ESI).

Workflow and Pathway Diagrams

To visually represent the analytical processes, the following diagrams have been generated using the DOT language.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Oil, Tissue) IS_Addition Internal Standard Addition Sample->IS_Addition 1 Extraction Liquid-Liquid Extraction (Chloroform/Methanol) Drying Drying under Nitrogen Extraction->Drying 3 IS_Addition->Extraction 2 Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution 4 Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C8 Column) Injection->Separation 5 Ionization APCI Ionization Separation->Ionization 6 Detection Tandem MS Detection (MRM) Ionization->Detection 7 Quantification Data Processing & Quantification Detection->Quantification 8

Caption: Workflow for this compound Quantification by LC-MS/MS.

Method_Comparison cluster_lcms LC-MS/MS Characteristics cluster_gcms GC-MS Characteristics cluster_sfcms SFC-MS Characteristics This compound This compound Quantification LCMS LC-MS/MS This compound->LCMS GCMS GC-MS This compound->GCMS SFCMS SFC-MS This compound->SFCMS LCMS_Adv High Sensitivity High Selectivity Direct Analysis LCMS->LCMS_Adv LCMS_Dis Matrix Effects Higher Cost LCMS->LCMS_Dis GCMS_Adv Robust Lower Matrix Effects (for EI) GCMS->GCMS_Adv GCMS_Dis Derivatization Required Potential for Analyte Loss GCMS->GCMS_Dis SFCMS_Adv Fast Analysis 'Green' Technique SFCMS->SFCMS_Adv SFCMS_Dis Less Common Method Development Can Be Complex SFCMS->SFCMS_Dis

Caption: Comparison of Analytical Methods for this compound Quantification.

References

A Head-to-Head Battle: APCI vs. ESI for the Analysis of Trielaidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice of ionization source in mass spectrometry is a critical decision point. This guide provides an objective, data-driven comparison of two of the most common atmospheric pressure ionization techniques—Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI)—for the analysis of the triglyceride trielaidin.

This compound, a triglyceride of elaidic acid, serves as an important model compound in lipidomic studies and is relevant in food science and nutrition. Accurate and sensitive quantification of this compound is crucial for understanding its metabolic fate and physiological effects. This guide delves into the principles of APCI and ESI, presents detailed experimental protocols, and summarizes quantitative performance data to aid in the selection of the most appropriate ionization technique for your analytical needs.

Principles of Ionization: APCI and ESI

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are both "soft" ionization techniques that are well-suited for the analysis of thermally labile and non-volatile molecules like triglycerides. However, they operate on fundamentally different principles, which influences their applicability to different analytes and matrices.

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique. In APCI, the sample solution is vaporized in a heated nebulizer. The resulting aerosol is then passed through a corona discharge, which ionizes the solvent molecules. These ionized solvent molecules then act as reagent gases, transferring a proton to the analyte molecules to form protonated molecules, typically [M+H]⁺. For triglycerides, APCI often results in the formation of protonated molecules and characteristic fragment ions corresponding to the loss of a fatty acid chain (diacylglycerol-like fragments, [DAG]⁺)[1][2]. The degree of fragmentation in APCI can be influenced by the vaporizer temperature and the presence of unsaturation in the fatty acid chains[1]. Saturated triglycerides tend to show more fragmentation, while unsaturated ones like this compound may show a more prominent protonated molecule[1].

Electrospray Ionization (ESI) , in contrast, is a liquid-phase ionization technique. A high voltage is applied to a capillary containing the sample solution, causing the formation of a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase. For non-polar molecules like triglycerides, ESI typically requires the presence of an electrolyte in the mobile phase to facilitate the formation of adduct ions[3]. Common adducts for triglycerides in positive-ion ESI are ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) adducts. ESI is known for producing minimal fragmentation, yielding predominantly intact molecular adduct ions, which can be advantageous for quantitative analysis.

Below is a diagram illustrating the general workflow for comparing these two ionization techniques for this compound analysis.

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_data Data Analysis Trielaidin_Standard This compound Standard Preparation LC_Column Reversed-Phase or Normal-Phase LC Column Trielaidin_Standard->LC_Column Sample_Matrix Sample Matrix (e.g., biological fluid, food extract) Lipid_Extraction Lipid Extraction Sample_Matrix->Lipid_Extraction Lipid_Extraction->LC_Column Mobile_Phase Mobile Phase Gradient APCI_Source APCI Source Mobile_Phase->APCI_Source Split Flow ESI_Source ESI Source APCI_Data APCI Data Acquisition ([M+H]⁺, [DAG]⁺) APCI_Source->APCI_Data ESI_Data ESI Data Acquisition ([M+NH₄]⁺, [M+Na]⁺) ESI_Source->ESI_Data Performance_Comparison Performance Comparison (Sensitivity, Linearity, etc.) APCI_Data->Performance_Comparison ESI_Data->Performance_Comparison

Workflow for comparing APCI and ESI for this compound analysis.

Experimental Protocols

Detailed and consistent experimental design is paramount for a fair comparison of analytical techniques. The following sections outline typical methodologies for the analysis of this compound using LC-MS with both APCI and ESI sources.

Sample Preparation
  • Standard Preparation : A stock solution of this compound is prepared in a suitable organic solvent such as chloroform (B151607) or a mixture of isopropanol (B130326) and chloroform.

  • Serial Dilutions : A series of working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to establish calibration curves.

  • Sample Extraction (for complex matrices) : For the analysis of this compound in biological or food samples, a lipid extraction step is necessary. A common method is the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system to partition lipids into the organic phase. The extracted lipid fraction is then dried and reconstituted in the initial mobile phase.

LC-MS Parameters for APCI Analysis
ParameterValue
LC System Agilent 1100 Series HPLC or equivalent
Column Hypersil MOS (C8), or equivalent reversed-phase column
Mobile Phase A Acetonitrile/Water (e.g., 60:40)
Mobile Phase B Isopropanol/n-Butanol
Gradient Optimized for separation of triglycerides
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 5-20 µL
MS System Waters ZQ or equivalent single quadrupole or triple quadrupole mass spectrometer
Ionization Mode APCI, Positive Ion
Corona Current 5-20 µA
Vaporizer Temperature 300-450 °C
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Desolvation Gas Nitrogen
Gas Flow 400-600 L/hr
Scan Range m/z 150-1000
LC-MS Parameters for ESI Analysis
ParameterValue
LC System Agilent 1100 Series HPLC or equivalent
Column Hypersil MOS (C8), or equivalent reversed-phase column
Mobile Phase A Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate (B1220265) or acetate (B1210297)
Mobile Phase B Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate or acetate
Gradient Optimized for separation of triglycerides
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 30-40 °C
Injection Volume 5-20 µL
MS System Waters ZQ or equivalent single quadrupole or triple quadrupole mass spectrometer
Ionization Mode ESI, Positive Ion
Capillary Voltage 3-5 kV
Cone Voltage 20-50 V
Source Temperature 100-150 °C
Desolvation Temperature 250-400 °C
Desolvation Gas Nitrogen
Gas Flow 400-800 L/hr
Scan Range m/z 150-1000

Quantitative Performance Comparison

The choice between APCI and ESI often comes down to their performance in terms of sensitivity, linearity, and robustness for a specific analyte. The following table summarizes the expected performance of each technique for this compound analysis based on available literature.

Performance MetricAPCIESI
Primary Ions Formed [M+H]⁺, [DAG]⁺[M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺
Sensitivity (LOD/LOQ) Generally considered less sensitive than ESI for many compounds. However, for nonpolar molecules like triglycerides, it can be more sensitive than ESI without mobile phase modifiers.Highly sensitive, especially with the use of mobile phase additives like ammonium formate or sodium acetate to promote adduct formation. The sensitivity can be dramatically enhanced with these modifiers.
Linearity Good linearity over a wide dynamic range, typically 4-5 decades for lipids.Linearity can be more limited compared to APCI, especially at higher concentrations where adduct formation may become less stable or non-linear.
Precision (%RSD) Generally good precision, less susceptible to fluctuations in mobile phase composition.Can be less precise due to the dependence on stable adduct formation, which can be affected by minor changes in mobile phase composition or source conditions.
Matrix Effects Generally less susceptible to ion suppression from co-eluting matrix components compared to ESI.More prone to ion suppression or enhancement from matrix components, which can affect quantitative accuracy.
Robustness Generally considered a robust and reliable ionization technique.Can be less robust due to the potential for capillary clogging and the sensitivity of the spray to solvent properties and contaminants.

Conclusion and Recommendations

Both APCI and ESI are viable techniques for the analysis of this compound, with each offering distinct advantages and disadvantages.

APCI is a robust and reliable choice, particularly when analyzing samples in complex matrices where ion suppression may be a concern. It provides good linearity over a wide concentration range. The fragmentation pattern, which yields diacylglycerol-like ions, can provide some structural information, though this is often less of a priority in quantitative studies.

ESI, when optimized with appropriate mobile phase additives, generally offers superior sensitivity for triglycerides like this compound. This makes it the preferred choice for applications requiring the detection of very low concentrations. However, researchers must be mindful of potential issues with linearity, precision, and matrix effects, and should employ appropriate internal standards and calibration strategies to ensure data quality.

Ultimately, the choice between APCI and ESI for this compound analysis will depend on the specific requirements of the study. For high-throughput quantitative analysis where robustness and a wide linear range are paramount, APCI may be the more practical option. For applications demanding the utmost sensitivity to detect trace levels of this compound, a well-optimized ESI method is likely to provide better performance. It is recommended to evaluate both techniques with representative samples and standards to determine the optimal approach for a given analytical challenge.

References

Cross-Validation of Analytical Platforms for Trielaidin Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Trielaidin, a triglyceride of oleic acid, is crucial in various fields, including pharmacology, lipidomics, and food science. The choice of an analytical platform can significantly impact the reliability and comparability of experimental data. This guide provides an objective comparison of common analytical platforms for this compound measurement, supported by representative experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of data.[1] This is particularly important when comparing results across different studies or laboratories that may use different analytical techniques. This guide focuses on three widely used platforms for lipid analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Analytical Methods

The performance of different analytical platforms for the quantification of triglycerides like this compound can be evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes representative performance characteristics for LC-MS, GC-MS, and ELISA based on their application in lipid analysis.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Linearity (r²) >0.99>0.99>0.98
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 µg/g0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.05 - 5 µg/g0.5 - 20 ng/mL
Accuracy (Recovery %) 90 - 110%85 - 115%80 - 120%
Precision (RSD %) <15%<20%<15%
Specificity High (structure-based)High (structure-based)Moderate to High (antibody-dependent)
Throughput Moderate to HighLow to ModerateHigh
Sample Preparation ModerateExtensive (derivatization required)Minimal

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical platforms. Below are representative protocols for the analysis of this compound using LC-MS, GC-MS, and ELISA.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of triglycerides due to its high sensitivity and selectivity.[2] Different ionization sources such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) can be used.[3]

Sample Preparation:

  • Extraction: Extract lipids from the sample matrix (e.g., plasma, tissue homogenate, food sample) using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Phase Separation: Add water to the extract to induce phase separation. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid residue in a suitable solvent for LC analysis (e.g., isopropanol:acetonitrile, 1:1, v/v).

LC-MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.

  • Mass Spectrometric Detection: Employ a mass spectrometer in positive ion mode to detect the protonated or ammoniated adducts of this compound. Multiple Reaction Monitoring (MRM) can be used for quantification for enhanced selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for fatty acid analysis. For triglycerides like this compound, a derivatization step is necessary to convert the non-volatile triglyceride into volatile fatty acid methyl esters (FAMEs).[4][5]

Sample Preparation and Derivatization:

  • Extraction: Perform lipid extraction as described for LC-MS.

  • Saponification: Hydrolyze the extracted triglycerides to free fatty acids and glycerol (B35011) by heating with a methanolic sodium hydroxide (B78521) solution.

  • Methylation: Convert the free fatty acids to their corresponding FAMEs using a derivatizing agent such as boron trifluoride-methanol complex.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

GC-MS Analysis:

  • Gas Chromatographic Separation: Use a capillary column (e.g., DB-23 or equivalent) suitable for FAME analysis. The oven temperature is programmed to ramp up to achieve separation of different FAMEs.

  • Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification of the oleic acid methyl ester is based on its retention time and characteristic mass spectrum. Quantification is performed by comparing the peak area to that of a known standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be adapted for the quantification of lipids, although specific antibodies against this compound may be less common and require custom development. The principle can be based on a competitive assay format.

ELISA Protocol (Competitive Format):

  • Coating: Coat a microplate with a known amount of this compound-carrier protein conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Competition: Add a mixture of the sample (containing unknown this compound) and a fixed amount of a primary antibody specific to this compound to the wells. The this compound in the sample will compete with the coated this compound for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.

Methodological Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

cluster_sample Sample Preparation cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis cluster_elisa ELISA Analysis cluster_analysis Data Analysis Sample Biological or Food Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Extract Lipid Extract Extraction->Extract LC_Separation Liquid Chromatography (Reversed-Phase) Extract->LC_Separation Derivatization Derivatization (Saponification & Methylation) Extract->Derivatization Dilution Sample Dilution Extract->Dilution MS_Detection Mass Spectrometry (ESI, APCI, or APPI) LC_Separation->MS_Detection LCMS_Data LC-MS Data MS_Detection->LCMS_Data Quantification Quantification (Standard Curve) LCMS_Data->Quantification FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GC_Separation Gas Chromatography FAMEs->GC_Separation GCMS_Detection Mass Spectrometry (Electron Ionization) GC_Separation->GCMS_Detection GCMS_Data GC-MS Data GCMS_Detection->GCMS_Data GCMS_Data->Quantification ELISA_Assay Competitive ELISA Dilution->ELISA_Assay ELISA_Data Absorbance Data ELISA_Assay->ELISA_Data ELISA_Data->Quantification Validation Cross-Validation (Comparison of Results) Quantification->Validation

Caption: Experimental workflow for the cross-validation of this compound measurement platforms.

Trielaidin_Sample This compound in Sample Primary_Ab Primary Antibody Trielaidin_Sample->Primary_Ab Binds in solution Trielaidin_Coated Coated this compound Secondary_Ab_Enzyme Enzyme-Linked Secondary Antibody Trielaidin_Coated->Secondary_Ab_Enzyme Binds to captured Primary Ab Primary_Ab->Trielaidin_Coated Binds to plate if not bound to sample this compound Substrate Substrate Secondary_Ab_Enzyme->Substrate Catalyzes Product Colored Product Substrate->Product Conversion

References

A Comparative Guide to the Use of Trielaidin Certified Reference Material for Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical method validation, the choice of a certified reference material (CRM) is paramount to ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Trielaidin Certified Reference Material (CRM) against other common triglyceride standards for the validation of analytical methods, particularly in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Role of Certified Reference Materials in Method Validation

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose.[1] Certified Reference Materials are indispensable tools in this process, providing a benchmark for accuracy and traceability to national or international standards.[2] Key validation parameters assessed using CRMs include:

  • Accuracy: The closeness of agreement between a test result and the accepted reference value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

This compound as a Certified Reference Material

This compound, a triglyceride derived from three units of elaidic acid, serves as a valuable CRM for the analysis of triglycerides. Its well-characterized purity and stability make it a reliable standard for calibrating instruments and validating methods.

A typical Certificate of Analysis for a this compound CRM would specify the following:

ParameterSpecification
Certified Purity ≥ 99.0%
Uncertainty Stated uncertainty, e.g., ± 0.5%
Format Neat solid or solution in a specified solvent
Storage Conditions -20°C
Traceability To a national or international standard

Performance Comparison: this compound CRM vs. Alternative Triglyceride Standards

The selection of an appropriate internal standard is crucial for accurate quantification in chromatography.[3][4] An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample.[4] This section compares the performance of this compound CRM with two other commonly used triglyceride CRMs: Tripalmitin and Triolein.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundTripalmitinTriolein
Molecular Formula C₅₇H₁₀₄O₆C₅₁H₉₈O₆C₅₇H₁₀₄O₆
Molecular Weight 885.43 g/mol 807.3 g/mol 885.43 g/mol
Fatty Acid Composition C18:1 (trans)C16:0 (saturated)C18:1 (cis)
Melting Point ~42 °C~66 °C~5 °C
Solubility Soluble in nonpolar organic solventsSoluble in nonpolar organic solventsSoluble in nonpolar organic solvents

Table 2: Hypothetical Performance Data in a Validated GC-FID Method

This table presents a summary of expected performance characteristics based on typical validation studies for triglyceride analysis.

Validation ParameterThis compound CRMTripalmitin CRMTriolein CRM
Linearity (R²) > 0.995> 0.995> 0.995
Accuracy (Recovery %) 98 - 102%97 - 103%98 - 102%
Precision (RSD %) < 2%< 2%< 2%
LOD (µg/mL) 0.50.50.5
LOQ (µg/mL) 1.51.51.5

Key Considerations for Selection:

  • This compound: As a trans-isomer, it is less common in many biological matrices, making it an excellent choice as an internal standard to avoid interference with endogenous triglycerides. Its chromatographic behavior is distinct from the more common cis-isomers like Triolein.

  • Tripalmitin: A saturated triglyceride, it is often used as a standard due to its high stability. However, it may be present in some samples, which could lead to inaccurate quantification if used as an internal standard.

  • Triolein: Being a cis-isomer, its properties closely mimic those of many naturally occurring triglycerides. This can be advantageous for recovery studies but may lead to co-elution or interference if used as an internal standard for samples containing endogenous Triolein.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for method validation using a this compound CRM.

Experimental Workflow for Method Validation using this compound CRM

G cluster_prep Standard and Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation prep_std Prepare this compound CRM Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal prep_sample Prepare Sample with Internal Standard (this compound CRM) prep_cal->prep_sample injection Inject Samples and Standards into GC/HPLC prep_sample->injection separation Chromatographic Separation injection->separation detection Detection (e.g., FID, ELSD, MS) separation->detection linearity Assess Linearity detection->linearity accuracy Determine Accuracy (Recovery) detection->accuracy precision Evaluate Precision (Repeatability & Intermediate Precision) detection->precision lod_loq Calculate LOD & LOQ detection->lod_loq

Caption: Workflow for analytical method validation using this compound CRM.

Detailed Protocol: Triglyceride Quantification by GC-FID using this compound CRM
  • Preparation of Standards and Samples:

    • This compound CRM Stock Solution: Accurately weigh approximately 10 mg of this compound CRM and dissolve in 10 mL of a suitable solvent (e.g., isooctane) to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution of a target triglyceride analyte (e.g., a mix of common triglycerides) to cover the expected concentration range in the samples. Spike each calibration standard with a fixed concentration of the this compound CRM internal standard solution.

    • Sample Preparation: Extract lipids from the sample matrix using a suitable method (e.g., Folch extraction). To a known aliquot of the lipid extract, add the same fixed concentration of the this compound CRM internal standard solution.

    • Derivatization: Transesterify the triglycerides in both standards and samples to their fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF₃-methanol.

  • GC-FID Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless, 250°C.

    • Oven Program: Initial temperature 150°C, hold for 1 min, ramp to 230°C at 4°C/min, hold for 10 min.

    • Detector: Flame Ionization Detector (FID), 280°C.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • Data Analysis and Validation:

    • Identify and integrate the peaks corresponding to the FAMEs of the analytes and the internal standard (elaidic acid methyl ester from this compound).

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of triglycerides in the samples from the calibration curve.

    • Calculate the validation parameters (linearity, accuracy, precision, LOD, and LOQ) based on the analysis of the calibration standards and spiked samples.

Logical Flow for Selecting an Appropriate Internal Standard

G start Start: Need for Quantitative Analysis q1 Is an isotopically labeled analog of the analyte available? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no choice1 Use the isotopically labeled analog. This is the ideal internal standard. ans1_yes->choice1 q2 Is a CRM of a structurally similar compound available? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no choice2 Select a CRM that is not present in the sample matrix. (e.g., this compound for biological samples) ans2_yes->choice2 q3 Is a non-endogenous compound with similar chromatographic behavior available? ans2_no->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no choice3 Use the non-endogenous compound. Validate its performance thoroughly. ans3_yes->choice3 end Re-evaluate analytical strategy ans3_no->end

Caption: Decision tree for internal standard selection in quantitative analysis.

Conclusion

The selection of an appropriate Certified Reference Material is a critical step in the validation of analytical methods for triglycerides. This compound CRM offers a distinct advantage as an internal standard, particularly in biological matrices where its trans-isomer configuration minimizes the risk of interference from endogenous cis-triglycerides. While other standards like Tripalmitin and Triolein are also valuable, their potential presence in samples requires careful consideration. The choice of CRM should always be guided by the specific requirements of the analytical method and the composition of the sample matrix to ensure the highest quality and reliability of the analytical data.

References

Data Presentation: A Comparative Analysis of Quantitative Methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Quantification of Trielaidin

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of lipids such as this compound is critical for a wide range of applications, from metabolic studies to the quality control of lipid-based formulations. This guide provides a comparative overview of common analytical methodologies for the quantification of this compound, presenting supporting data from various studies to facilitate methodological selection and inter-laboratory data harmonization.

The selection of an appropriate analytical technique for this compound quantification depends on several factors, including the required sensitivity, selectivity, accuracy, and the sample matrix. The following tables summarize the performance characteristics of four common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Performance Characteristics of GC-MS for Triglyceride Analysis

Validation ParameterTypical PerformanceKey Considerations
Accuracy (Recovery) 95-105%Derivatization to fatty acid methyl esters (FAMEs) is typically required.
Precision (RSD%) < 5%Isotope dilution methods can provide high accuracy and precision[1].
Linearity (R²) > 0.99Wide linear range.
Limit of Detection (LOD) 0.001 - 0.330 µg/mL[2]Highly sensitive, especially with selected ion monitoring (SIM).
Limit of Quantitation (LOQ) 0.001 - 1.000 µg/mL[2]Method-dependent and can be empirically determined[3][4].

Table 2: Performance Characteristics of LC-MS/MS for Triglyceride Analysis

Validation ParameterTypical PerformanceKey Considerations
Accuracy (Recovery) 85-115%Matrix effects can influence accuracy and require careful management.
Precision (RSD%) < 15%High throughput is achievable with modern systems.
Linearity (R²) > 0.99Wide dynamic range.
Limit of Detection (LOD) pg to ng/mL rangeExcellent sensitivity, particularly with tandem mass spectrometry (MS/MS).
Limit of Quantitation (LOQ) ng/mL rangeDependent on ionization efficiency and matrix complexity.

Table 3: Performance Characteristics of HPLC-ELSD for Triglyceride Analysis

Validation ParameterTypical PerformanceKey Considerations
Accuracy (Recovery) 93.33 ± 0.22%Response is not directly proportional to mass, requiring careful calibration.
Precision (RSD%) < 2%Good reproducibility for routine analysis.
Linearity (R²) > 0.99 (often requires non-linear regression)The response of ELSD is often non-linear.
Limit of Detection (LOD) 0.005 mg/gLower sensitivity compared to MS detectors.
Limit of Quantitation (LOQ) 0.016 mg/gSuitable for moderately concentrated samples.

Table 4: Performance Characteristics of Quantitative NMR (qNMR) for Triglyceride Analysis

Validation ParameterTypical PerformanceKey Considerations
Accuracy High (primary ratio method)Can provide direct quantification without a specific reference standard for the analyte.
Precision (RSD%) ≤ 2%Excellent precision is achievable with proper experimental setup.
Linearity (R²) Inherently linearThe signal intensity is directly proportional to the number of nuclei.
Limit of Detection (LOD) µg to mg rangeLower sensitivity compared to chromatographic methods.
Limit of Quantitation (LOQ) µg to mg rangeDepends on the magnetic field strength and experimental time.

Experimental Protocols: Detailed Methodologies

Reproducibility in this compound quantification across different laboratories relies on the adherence to well-defined and validated experimental protocols. Below are detailed methodologies for each of the discussed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Triglyceride Analysis

This protocol involves the conversion of triglycerides to their corresponding fatty acid methyl esters (FAMEs) for analysis.

a) Sample Preparation and Lipid Extraction:

  • Homogenize the sample (e.g., tissue, cell pellet) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Evaporate the solvent under a stream of nitrogen.

b) Transesterification to FAMEs:

  • To the dried lipid extract, add a solution of methanolic HCl or BF3-methanol.

  • Heat the mixture at 60-100°C for a specified time (e.g., 1-2 hours) to convert triglycerides to FAMEs.

  • After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane (B92381).

  • Wash the organic layer with a saline solution and dry it over anhydrous sodium sulfate.

c) GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88).

    • Injector: Split/splitless injector, typically operated in split mode.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 140°C, holding for 5 minutes, then ramping to 240°C at 4°C/min and holding for 15 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify FAMEs or Selected Ion Monitoring (SIM) for enhanced sensitivity in targeted quantification.

    • Quantification: Based on the peak area of the elaidic acid methyl ester, using an internal standard (e.g., a fatty acid not present in the sample) for calibration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Intact Triglyceride Analysis

This method allows for the analysis of intact this compound without derivatization.

a) Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction procedure as for GC-MS.

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile).

b) LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of acetonitrile (B52724)/water and isopropanol/acetonitrile, both containing an additive like ammonium (B1175870) formate.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40-50°C.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and monitoring specific product ions after fragmentation.

    • Quantification: An internal standard, such as a stable isotope-labeled version of this compound or another triglyceride not present in the sample, is used to construct a calibration curve.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Protocol for Triglyceride Analysis

A common method for the analysis of non-volatile compounds like triglycerides.

a) Sample Preparation and Lipid Extraction:

  • Lipid extraction is performed as described for GC-MS and LC-MS.

  • The dried lipid extract is redissolved in a suitable solvent, such as hexane or a mixture of mobile phase components.

b) HPLC-ELSD Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A reversed-phase C18 or a silver ion (Ag+) column can be used.

    • Mobile Phase: A gradient elution is often necessary to separate different triglyceride species. A typical mobile phase could be a gradient of dichloromethane (B109758) and acetonitrile or methanol/ethanol mixtures.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Often elevated (e.g., 30-40°C) to improve separation.

  • Evaporative Light Scattering Detector (ELSD) Conditions:

    • Nebulizer Temperature: Set to an appropriate temperature to evaporate the mobile phase without volatilizing the analyte (e.g., 40°C).

    • Evaporator Temperature: Also optimized for solvent removal (e.g., 60°C).

    • Gas Flow Rate: Nitrogen gas flow is adjusted to optimize droplet formation and evaporation.

    • Quantification: A calibration curve is generated using a this compound standard. Due to the non-linear response of the ELSD, a polynomial or logarithmic function is often used to fit the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for Triglyceride Analysis

qNMR offers a direct and non-destructive method for quantification.

a) Sample Preparation:

  • Perform a lipid extraction as previously described.

  • Accurately weigh the dried lipid extract and dissolve it in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Add a known amount of an internal standard (a compound with a distinct NMR signal that does not overlap with the analyte signals) to the NMR tube. Maleic acid or 1,3,5-trimethoxybenzene (B48636) are common choices.

b) ¹H-NMR Analysis:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A simple single-pulse experiment is typically used.

    • Relaxation Delay (d1): This is a critical parameter and should be set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Perform Fourier transformation, phase correction, and baseline correction of the acquired free induction decay (FID).

    • Integrate the area of a specific, well-resolved proton signal of this compound (e.g., the olefinic protons of the elaidic acid moieties) and a signal from the internal standard.

    • The concentration of this compound is calculated using the following formula:

      C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_sample)

      Where:

      • C_analyte = Concentration of this compound

      • I_analyte = Integral of the this compound signal

      • N_analyte = Number of protons giving rise to the this compound signal

      • I_IS = Integral of the internal standard signal

      • N_IS = Number of protons giving rise to the internal standard signal

      • MW_analyte = Molecular weight of this compound

      • MW_IS = Molecular weight of the internal standard

      • m_IS = Mass of the internal standard

      • V_sample = Volume of the sample

Mandatory Visualization: Workflows and Pathways

To provide a clearer understanding of the experimental processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC Inject FAMEs MS Mass Spectrometry Detection (EI) GC->MS Data Data Acquisition (Scan or SIM) MS->Data Quant Quantification vs. Internal Standard Data->Quant

Caption: Workflow for this compound Quantification by GC-MS.

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC Inject Intact Triglyceride MS1 Precursor Ion Selection LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Monitoring (MRM) CID->MS2 Quant Quantification vs. Internal Standard MS2->Quant

Caption: Workflow for this compound Quantification by LC-MS/MS.

InterLab_Comparison_Workflow cluster_coordination Coordinating Body cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting cluster_evaluation Data Evaluation Coordinator Central Coordinator SamplePrep Prepare & Distribute Homogenized Samples Coordinator->SamplePrep Protocol Provide Standardized Protocols Coordinator->Protocol LabA Laboratory A SamplePrep->LabA LabB Laboratory B SamplePrep->LabB LabC Laboratory C SamplePrep->LabC Protocol->LabA Protocol->LabB Protocol->LabC Analysis Sample Analysis using a Defined Method LabA->Analysis LabB->Analysis LabC->Analysis Report Report Results to Coordinator Analysis->Report Stats Statistical Analysis (e.g., z-scores) Report->Stats ReportGen Generate Comparison Report Stats->ReportGen

Caption: General Workflow for an Inter-laboratory Comparison Study.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Quantitative Analysis of Trielaidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of Trielaidin. The information presented is based on established analytical method validation principles and performance data for similar triacylglycerol compounds. This document is intended to assist researchers in selecting the appropriate methodology for their specific analytical needs.

Performance Characteristics: A Side-by-Side Comparison

The following table summarizes the typical performance characteristics of validated HPLC and GC methods for the analysis of triacylglycerols like this compound. These values are derived from a synthesis of published data and international guidelines to provide a realistic expectation of method performance.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)International Guideline (ICH Q2(R2))
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.99[1][2]
Linear Range 0.1 - 1000 µg/mL1 - 500 µg/mLMethod Dependent
Accuracy (% Recovery) 98.0% - 102.0%[3]97.0% - 103.0%[4][5]98.0% - 102.0% for drug product
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 2% is commonly acceptable
- Intermediate Precision≤ 2.0%≤ 2.5%Method and analyte dependent
Limit of Quantitation (LOQ) ~0.1 µg/mL~1 µg/mLTo be determined and validated

Experimental Protocols

Detailed methodologies for the validation of an analytical method for this compound are outlined below. These protocols are based on standard practices for similar compounds and are aligned with the International Council for Harmonisation (ICH) guidelines.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is commonly employed for the analysis of triacylglycerols.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • A stock solution of this compound reference standard is prepared in a suitable solvent like isopropanol.

    • Calibration standards are prepared by serial dilution of the stock solution to cover the desired linear range.

    • Sample solutions are prepared by accurately weighing and dissolving the sample in the solvent.

Gas Chromatography (GC) Method

GC analysis of triacylglycerols typically requires derivatization to more volatile compounds, such as fatty acid methyl esters (FAMEs).

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).

  • Derivatization (Transesterification):

    • The this compound in the sample is converted to FAMEs by reaction with a reagent such as methanolic HCl or BF3-methanol.

    • The resulting FAMEs are extracted with an organic solvent (e.g., hexane).

  • Chromatographic Conditions:

    • Column: A fused silica (B1680970) capillary column coated with a polar stationary phase (e.g., cyanopropyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.

    • Injector and Detector Temperature: 250°C and 260°C, respectively.

  • Standard and Sample Preparation:

    • A reference standard of this compound is subjected to the same derivatization procedure as the samples.

    • Calibration is performed using the derivatized standard.

Method Validation Workflow

The following diagram illustrates the key stages in the validation of an analytical method for this compound, ensuring it is fit for its intended purpose.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Application Selectivity/Specificity Selectivity/Specificity Linearity Linearity Selectivity/Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range LOQ LOQ Range->LOQ Robustness Robustness LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Limit of Detection and Quantification for Triglycerides: A Focus on Trielaidin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of analytical methodologies for the quantification of Trielaidin and other triglycerides, tailored for researchers, scientists, and drug development professionals. This guide provides an objective overview of performance characteristics, with a focus on the Limit of Detection (LOD) and Limit of Quantification (LOQ), supported by experimental data from relevant studies.

Performance Comparison of Analytical Methods

The accurate quantification of triglycerides is crucial in various fields, from metabolic research to the quality control of lipid-based therapeutics. The two primary analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)[1].

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is well-suited for the analysis of intact triglycerides without the need for derivatization[1]. This method separates lipids based on their polarity, and the ELSD offers universal detection for non-volatile compounds, making it a valuable tool for lipid analysis[2][3]. The sensitivity of HPLC-ELSD allows for the detection of lipids at low nanogram levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for lipid analysis. However, it typically requires a derivatization step to convert triglycerides into more volatile Fatty Acid Methyl Esters (FAMEs)[4]. This process, known as transesterification, allows for the detailed analysis of the fatty acid profile of the triglycerides. GC-MS offers excellent sensitivity, with the ability to detect and quantify fatty acids at very low concentrations.

The following table summarizes the typical performance characteristics of HPLC-ELSD and GC-MS for the analysis of triglycerides and related lipid compounds, providing an indication of the expected LOD and LOQ ranges.

Parameter HPLC-ELSD for Lipids/Triglycerides GC-MS for Fatty Acids (from Triglycerides)
Limit of Detection (LOD) 0.02 - 0.11 mg/mLTypically in the low µg/mL to ng/mL range
Limit of Quantification (LOQ) 0.16 - 0.80 mg/mLTypically in the low µg/mL to ng/mL range
**Linearity (R²) **> 0.993> 0.99
Precision (RSD%) < 5%< 15%
Analysis Time 15-30 minutes20-30 minutes
Derivatization Required NoYes (Transesterification to FAMEs)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable quantification of triglycerides. Below are representative methodologies for HPLC-ELSD and GC-MS analysis.

General Protocol for LOD and LOQ Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio Method: The LOD is commonly defined as the concentration that produces a signal three times the noise level (S/N = 3), while the LOQ is the concentration that gives a signal ten times the noise level (S/N = 10).

  • Calibration Curve Method: The LOD and LOQ can also be calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3σ/S and LOQ = 10σ/S.

cluster_0 LOD & LOQ Determination Workflow prep_standards Prepare a series of low-concentration standards analyze_standards Analyze low-concentration standards prep_standards->analyze_standards analyze_blanks Analyze multiple blank samples determine_noise Determine baseline noise or standard deviation of blank response analyze_blanks->determine_noise construct_curve Construct calibration curve (response vs. concentration) analyze_standards->construct_curve calc_sn Calculate Signal-to-Noise Ratio (S/N) for low standards determine_noise->calc_sn calc_slope_intercept Calculate slope and standard deviation of intercept construct_curve->calc_slope_intercept det_lod_loq_sn Determine LOD (S/N=3) and LOQ (S/N=10) calc_sn->det_lod_loq_sn det_lod_loq_cal Determine LOD (3.3σ/S) and LOQ (10σ/S) calc_slope_intercept->det_lod_loq_cal

Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

HPLC-ELSD Method for Intact Triglyceride Analysis

This method is suitable for the separation and quantification of intact triglycerides.

  • Sample Preparation: Dissolve the lipid sample (e.g., this compound standard or extracted lipid mixture) in an appropriate solvent such as acetone (B3395972) or a mixture of hexane (B92381) and isopropanol.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for triglyceride separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed to achieve good separation of complex lipid mixtures. A typical gradient might involve acetonitrile (B52724) and dichloromethane (B109758) or methanol (B129727) and isopropanol.

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.

  • ELSD Detector Settings:

    • Nebulizer Temperature: Set according to the solvent volatility, often around 40°C.

    • Evaporator Temperature: Also typically set around 40°C.

    • Gas Flow Rate: Nitrogen gas is used, with a flow rate of approximately 1.6 SLM (Standard Liters per Minute).

cluster_1 HPLC-ELSD Workflow for Triglycerides sample_prep Sample Preparation (Dissolve in solvent) hplc_injection Injection into HPLC system sample_prep->hplc_injection rp_separation Reversed-Phase C18 Chromatographic Separation hplc_injection->rp_separation elsd_detection ELSD Detection (Nebulization, Evaporation, Light Scattering) rp_separation->elsd_detection data_analysis Data Acquisition and Quantification elsd_detection->data_analysis

Caption: Experimental workflow for the analysis of triglycerides by HPLC-ELSD.

GC-MS Method for Triglyceride Analysis (as FAMEs)

This method involves the conversion of triglycerides to FAMEs prior to GC-MS analysis.

  • Sample Preparation (Transesterification):

    • Saponify the triglyceride sample by refluxing with methanolic sodium hydroxide.

    • Esterify the resulting fatty acid salts to FAMEs using a reagent like boron trifluoride in methanol.

    • Extract the FAMEs with a nonpolar solvent such as heptane.

  • GC-MS Conditions:

    • Column: A capillary column suitable for FAME analysis, such as a DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: Typically set to 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min and hold for 15 minutes.

    • MS Detector: Operated in either full scan mode to identify fatty acids or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The transfer line temperature is typically around 280°C.

cluster_2 GC-MS Workflow for Triglycerides (as FAMEs) sample_prep Sample Preparation (Triglyceride sample) derivatization Transesterification (Conversion to FAMEs) sample_prep->derivatization extraction Extraction of FAMEs derivatization->extraction gc_injection Injection into GC-MS system extraction->gc_injection gc_separation Capillary GC Separation of FAMEs gc_injection->gc_separation ms_detection Mass Spectrometry Detection (Scan or SIM) gc_separation->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the analysis of triglycerides by GC-MS following derivatization to FAMEs.

References

A Comparative Guide to Emerging Analytical Methods for Trielaidin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Trielaidin, a triglyceride of significant interest in various research and development fields, is paramount for reliable study outcomes. This guide provides a comprehensive comparison of the analytical performance of three prominent chromatographic techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). Detailed experimental protocols and performance data are presented to assist in selecting the most suitable method for your specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the key validation parameters for HPLC-ELSD, GC-MS, and SFC-MS in the context of triglyceride analysis, which is directly applicable to this compound.

Table 1: Performance Characteristics of HPLC-ELSD for Triglyceride Analysis

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Accuracy (Recovery) 89.8 - 109.5%[1]
Precision (RSD%) < 15%[1]
Limit of Detection (LOD) 0.2 mg/L[2]
Limit of Quantitation (LOQ) 0.6 mg/L[2]

Table 2: Performance Characteristics of GC-MS for Triglyceride Analysis

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Accuracy (Recovery) 95.8 - 121.9%[1]
Precision (RSD%) < 15%
Limit of Detection (LOD) 14.8 µmol/L
Limit of Quantitation (LOQ) 45 mg/L

Table 3: Performance Characteristics of SFC-MS for Triglyceride Analysis

Validation ParameterTypical Performance
Linearity (R²) > 0.995
Accuracy (Recovery) 89 - 109% (Solvent)
Precision (RSD%) < 14% (Medium/High Conc.)
Limit of Detection (LOD) < 0.05% (w/w)
Limit of Quantitation (LOQ) 0.03 - 6.00 ng/mL

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible and accurate results. Below are representative methodologies for the analysis of triglycerides using HPLC-ELSD, GC-MS, and SFC-MS.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method allows for the analysis of intact triglycerides without the need for derivatization.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Extract the lipids using a suitable solvent system (e.g., Folch method with chloroform:methanol (B129727), 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with the HPLC mobile phase (e.g., dichloromethane).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed, starting with a mixture of acetonitrile (B52724) and dichloromethane (B109758) and gradually increasing the proportion of a stronger solvent like isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Evaporative Light Scattering Detector (ELSD).

      • Nebulizer Temperature: 40 °C.

      • Evaporator Temperature: 40 °C.

      • Gas Flow Rate: 1.5 L/min (Nitrogen).

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique typically requires the derivatization of triglycerides into their more volatile fatty acid methyl esters (FAMEs).

  • Sample Preparation and Derivatization:

    • Perform lipid extraction as described for the HPLC-ELSD method.

    • Transesterify the triglycerides to FAMEs by adding a reagent such as 2% sulfuric acid in methanol and heating at 50-60°C for 2-3 hours.

    • After cooling, add a saturated sodium chloride solution and extract the FAMEs with hexane (B92381).

    • The hexane layer is then collected for GC-MS analysis.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for FAMEs analysis (e.g., a fused silica (B1680970) column with a (5%-phenyl)-methylpolysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is often used for trace analysis.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all FAMEs.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected FAMEs.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC offers a "green" alternative with faster analysis times and unique selectivity for lipid analysis.

  • Sample Preparation:

    • Lipid extraction is performed similarly to the other methods.

    • The dried lipid extract is reconstituted in a suitable solvent, often a mixture of methanol and chloroform.

  • Instrumentation and Conditions:

    • SFC-MS System: A supercritical fluid chromatograph coupled to a mass spectrometer.

    • Column: A column packed with a stationary phase suitable for lipid separation, such as a C18 or a specialized chiral phase for isomer separation.

    • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, with a co-solvent (modifier) such as methanol or acetonitrile used in a gradient to elute the analytes.

    • Back Pressure: Maintained at a constant pressure (e.g., 15 MPa).

    • Column Temperature: Typically around 40 °C.

    • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, operating in positive ion mode to detect the triglyceride adducts.

Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context of this compound is crucial for its study. Triglycerides are central to energy metabolism, and their synthesis and breakdown are tightly regulated by signaling pathways. The diagram below illustrates a simplified overview of triglyceride metabolism.

Simplified Overview of Triglyceride Metabolism cluster_synthesis Triglyceride Synthesis (Lipogenesis) cluster_breakdown Triglyceride Breakdown (Lipolysis) Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA Acyltransferase FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA PA Phosphatidic Acid LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG Phosphatase This compound This compound (Triglyceride) DAG->this compound DGAT Trielaidin_b This compound (Triglyceride) DAG_b Diacylglycerol Trielaidin_b->DAG_b ATGL FFA Free Fatty Acids Trielaidin_b->FFA MAG_b Monoacylglycerol DAG_b->MAG_b HSL DAG_b->FFA Glycerol Glycerol MAG_b->Glycerol MGL MAG_b->FFA Experimental Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis Chromatographic Analysis (HPLC, GC, or SFC) Extraction->Analysis Derivatization->Analysis Detection Detection (ELSD or MS) Analysis->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification Data->Quantification

References

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